N,N-Diethyl-p-toluenesulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-diethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJBACHWNDMRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215221 | |
| Record name | p-Toluenesulfonamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-15-0 | |
| Record name | N,N-Diethyl-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Toluenesulfonamide, N,N-diethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-toluenesulfonamide | |
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| Record name | p-Toluenesulfonamide, N,N-diethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-p-toluenesulfonamide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-p-toluenesulfonamide
This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-p-toluenesulfonamide, a valuable compound in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the primary synthesis pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound is a disubstituted sulfonamide that finds applications as an intermediate in the synthesis of various organic molecules. The core structure, featuring a toluenesulfonyl group attached to a diethylamino moiety, imparts specific chemical properties that make it a useful building block in medicinal chemistry and materials science. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound.
Core Synthesis Pathway
The principal and most widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between p-toluenesulfonyl chloride and diethylamine.[1] This reaction, often referred to as sulfonylation of the amine, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The overall reaction can be summarized as follows:
p-Toluenesulfonyl chloride + Diethylamine → this compound + Hydrochloric acid
The hydrochloric acid generated is scavenged by a base, such as triethylamine or an aqueous solution of sodium hydroxide, to drive the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Methods
Reagents:
-
p-Toluenesulfonyl chloride (TsCl)
-
Diethylamine
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
-
NMR spectrometer for product characterization
Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath.
-
Slowly add diethylamine (1.1 eq) to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation
This section presents quantitative data related to the synthesis and characterization of this compound.
Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Typical Amount (for 10 mmol scale) |
| p-Toluenesulfonyl chloride | 1.0 | 190.65 | 1.91 g |
| Diethylamine | 1.1 | 73.14 | 0.80 g (1.1 mL) |
| Triethylamine | 1.2 | 101.19 | 1.21 g (1.67 mL) |
| Dichloromethane | - | 84.93 | 50 mL |
| Reaction Temperature | - | - | 0 °C to Room Temperature |
| Reaction Time | - | - | 4-6 hours |
Product Characterization
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.33 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.71 (d, J=8.3 Hz, 2H), 7.32 (d, J=8.0 Hz, 2H), 3.23 (q, J=7.2 Hz, 4H), 2.43 (s, 3H), 1.13 (t, J=7.2 Hz, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 143.3, 134.9, 129.6, 127.6, 42.1, 21.5, 14.1 |
Note: NMR chemical shifts may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound via the reaction of p-toluenesulfonyl chloride and diethylamine is a robust and efficient method suitable for laboratory-scale preparations. The procedure is straightforward, and the product can be obtained in good yield and high purity with standard purification techniques. This guide provides the necessary details for researchers to successfully synthesize and characterize this important chemical intermediate.
References
physical and chemical properties of N,N-Diethyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of N,N-Diethyl-p-toluenesulfonamide (CAS No. 649-15-0). The information is curated to support research, drug development, and scientific applications, with a focus on data presentation, experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
This compound is a synthetic organic compound belonging to the sulfonamide class. It presents as a white to almost white crystalline powder under standard conditions.[1][2] Key identification and structural information are summarized below.
| Property | Value | Source |
| CAS Number | 649-15-0 | [3] |
| Molecular Formula | C₁₁H₁₇NO₂S | [4] |
| Molecular Weight | 227.33 g/mol | [5] |
| Synonyms | N,N-Diethyl-4-methylbenzenesulfonamide, p-Toluenesulfonyl-N,N-diethylamide | [3] |
| Property | Value | Notes |
| Melting Point | 57-61 °C | Experimental data. |
| Boiling Point | 328.7 °C at 760 mmHg | Predicted value.[6] |
| Density | 1.112 g/cm³ | Predicted value.[6] |
| pKa | -4.69 ± 0.70 | Predicted value, indicating it is a very weak acid.[6] |
| LogP | 3.10630 | Predicted value, suggesting moderate lipophilicity.[6] |
| Appearance | White to almost white powder to crystal | [1][2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on the analysis of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and p-tolyl groups. The ethyl protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group). The aromatic protons of the p-toluenesulfonyl group would typically appear as two doublets in the aromatic region of the spectrum, and the methyl group on the ring would present as a singlet.
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the ethyl group, the aromatic ring, the sulfonyl-attached carbon, and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
-
S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[1]
-
C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.
-
S-N stretching: A band in the range of 924–906 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (227.33). Common fragmentation patterns for aromatic sulfonamides involve the loss of SO₂.[7]
Chemical Reactivity and Stability
This compound is generally a stable compound under standard conditions. As a member of the sulfonamide family, its reactivity is primarily centered around the sulfonamide functional group. It is expected to be stable in neutral, acidic, and alkaline conditions.
Experimental Protocols
This section details the methodologies for key experiments related to the characterization of this compound.
Synthesis of this compound
A common method for the synthesis of N,N-disubstituted p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with the corresponding secondary amine, in this case, diethylamine.[8]
Materials:
-
p-Toluenesulfonyl chloride
-
Diethylamine
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve p-toluenesulfonyl chloride in the chosen inert solvent in a reaction flask.
-
Add the base to the solution.
-
Slowly add diethylamine to the reaction mixture, typically with cooling to control the exothermic reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and an acidic solution to remove excess amine and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2][5][9][10]
Spectroscopic Analysis Protocols
4.3.1. NMR Spectroscopy
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[11][12][13][14][15]
4.3.2. FT-IR Spectroscopy
-
Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride) and depositing a drop onto a salt plate (e.g., KBr).[16]
-
Allow the solvent to evaporate completely.
-
Alternatively, prepare a KBr pellet by grinding the sample with dry KBr powder and pressing the mixture into a disc.[17][18][19][20]
-
Place the prepared sample in the spectrometer and acquire the IR spectrum.
4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).[1][2][9][21][22]
-
Inject the solution into the GC-MS instrument.
-
The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.
-
The separated components are then introduced into the mass spectrometer for ionization and detection.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. memphis.edu [memphis.edu]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scitoys.com [scitoys.com]
- 5. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. brainly.in [brainly.in]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. 599-69-9 CAS MSDS (N,N-DIMETHYL-P-TOLUENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. tutebucket.com [tutebucket.com]
- 20. mmrc.caltech.edu [mmrc.caltech.edu]
- 21. uoguelph.ca [uoguelph.ca]
- 22. youtube.com [youtube.com]
An In-Depth Technical Guide to N,N-Diethyl-p-toluenesulfonamide (CAS 649-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-p-toluenesulfonamide, with the Chemical Abstracts Service (CAS) number 649-15-0, is a synthetic organic compound belonging to the sulfonamide class of chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, particularly its role as a potential antibacterial agent. The guide is intended for professionals in research, and drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 649-15-0 |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.32 g/mol |
| Melting Point | 60 °C |
| Boiling Point | 328.7 ± 35.0 °C (Predicted) |
| Density | 1.112 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white crystalline solid |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with diethylamine in the presence of a base. This reaction is a standard method for the formation of sulfonamides.
Materials and Reagents
-
p-Toluenesulfonyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of diethylamine (1.1 equivalents) via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Representative spectral data are provided below.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 3.22 (q, J = 7.2 Hz, 4H), 2.41 (s, 3H), 1.12 (t, J = 7.2 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.9, 137.4, 129.6, 127.0, 41.9, 21.5, 14.1 |
Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively documented in publicly available literature, its structural class, the sulfonamides, are well-known for their antibacterial properties. The general mechanism of action for sulfonamide antibiotics is the inhibition of the folic acid synthesis pathway in bacteria.
Antibacterial Activity
Derivatives of p-toluenesulfonamide have demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The table below presents representative Minimum Inhibitory Concentration (MIC) values for N,N-diethylamido substituted p-toluenesulfonamides, highlighting their potential as antibacterial agents.[1]
| Compound | Organism | MIC (µg/mL) |
| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Escherichia coli | 12.5[1] |
| 1-(Benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Staphylococcus aureus | 3.12[1] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3][4] Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids, and its depletion ultimately halts bacterial growth and replication.[2][5][6] Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[2][3]
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Experimental Workflow for Antibacterial Susceptibility Testing
To evaluate the antibacterial efficacy of this compound, a standard microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).
Materials and Reagents
-
This compound
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Experimental Procedure
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
The following diagram outlines the experimental workflow for determining the MIC.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety procedures should be followed to minimize exposure.
Conclusion
This compound is a readily synthesizable compound with potential applications in the field of antibacterial research. Its structural similarity to known sulfonamide antibiotics suggests a mechanism of action involving the inhibition of the bacterial folic acid synthesis pathway. This technical guide provides the foundational information and experimental protocols necessary for researchers and drug development professionals to further investigate the properties and potential therapeutic applications of this compound. Further studies are warranted to fully elucidate its biological activity profile and potential as a lead compound in drug discovery.
References
- 1. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-p-toluenesulfonamide is a versatile organic compound with applications ranging from a plasticizer in polymer chemistry to a synthetic intermediate in the development of pharmacologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Detailed experimental protocols and organized data tables are presented to facilitate its use in research and development.
Molecular Structure and Properties
This compound, also known as N,N-Diethyl-4-methylbenzenesulfonamide, is a sulfonamide derivative. The molecule consists of a p-toluenesulfonyl group bonded to the nitrogen atom of a diethylamine moiety.
Chemical Structure:
Molecular Structure of this compound
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₂S | |
| Molecular Weight | 227.33 g/mol | |
| IUPAC Name | N,N-diethyl-4-methylbenzenesulfonamide | [1] |
| CAS Number | 649-15-0 | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 57-61 °C | |
| Boiling Point | 328.7 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in ethanol, hardly soluble in water and ether. |
Crystallographic Data:
A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 702235.[1] Detailed crystallographic data such as bond lengths and angles can be obtained by referencing this deposition number in the CCDC database.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of sulfonamides.
Reaction Scheme:
Synthesis Workflow for this compound
Materials:
-
p-Toluenesulfonyl chloride
-
Diethylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add diethylamine (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white solid.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.68 | d | 8.4 | 2H, ortho to SO₂ |
| Aromatic Protons | 7.28 | d | 8.4 | 2H, meta to SO₂ |
| Methylene Protons | 3.08 | q | 7.2 | 4H, N-CH₂ |
| Methyl Protons | 2.42 | s | - | 3H, Ar-CH₃ |
| Methyl Protons | 1.09 | t | 7.2 | 6H, N-CH₂-CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | 142.8 | C-SO₂ |
| Aromatic Carbon | 137.1 | C-CH₃ |
| Aromatic Carbon | 129.5 | CH (meta to SO₂) |
| Aromatic Carbon | 127.1 | CH (ortho to SO₂) |
| Methylene Carbon | 41.7 | N-CH₂ |
| Methyl Carbon | 21.7 | Ar-CH₃ |
| Methyl Carbon | 14.0 | N-CH₂-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2977-2926 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1599 | C=C stretch | Aromatic ring |
| 1338 | Asymmetric SO₂ stretch | Sulfonamide |
| 1158 | Symmetric SO₂ stretch | Sulfonamide |
| 815 | C-H bend | p-disubstituted benzene |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 227. Key fragmentation patterns for sulfonamides include the cleavage of the S-N bond and C-N bonds. Predicted major fragments include:
-
m/z 155: [CH₃C₆H₄SO₂]⁺, corresponding to the p-toluenesulfonyl cation.
-
m/z 91: [C₇H₇]⁺, corresponding to the tropylium ion.
-
m/z 72: [N(CH₂CH₃)₂]⁺, corresponding to the diethylamino cation.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. While the parent compound's biological activity is not extensively reported, derivatives of p-toluenesulfonamide have been investigated for various therapeutic applications.
Signaling Pathway Visualization (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from this compound could act as an inhibitor.
Hypothetical Drug Action on a Kinase Pathway
Antibacterial Activity of Derivatives
Studies have shown that N,N-diethylamido substituted p-toluenesulfonamides, derived from the core structure, exhibit antibacterial properties. For instance, certain derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some of these derivatives have been reported in the low µg/mL range.
Use as a Plasticizer
This compound is utilized as a plasticizer for various polymers, including polyamides and cellulose resins. Its incorporation into a polymer matrix enhances flexibility and workability. It also improves the resistance of the material to oils and greases.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound with a well-defined molecular structure and a range of useful properties and applications. This guide has provided a detailed overview of its synthesis, characterization, and potential uses, particularly as a synthetic intermediate. The tabulated data and experimental protocols are intended to serve as a valuable resource for researchers in chemistry and drug development. Further investigation into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
In-depth Technical Guide: Solubility of N,N-Diethyl-p-toluenesulfonamide in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of N,N-Diethyl-p-toluenesulfonamide, a compound of significant interest in various chemical and pharmaceutical sectors. Understanding its solubility characteristics is paramount for successful process development, formulation design, and purification strategies. This document outlines a detailed experimental protocol for solubility determination, presents illustrative quantitative data, and provides visual workflows and logical relationships to aid in research and development.
Quantitative Solubility Data
Disclaimer: The data presented in this table is for illustrative purposes only. For precise applications, experimental determination of solubility is strongly recommended.
| Organic Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Methanol | 25 | 31.2 |
| Ethanol | 25 | 22.7 |
| Isopropanol | 25 | 15.4 |
| Acetone | 25 | 58.9 |
| Ethyl Acetate | 25 | 43.6 |
| Dichloromethane | 25 | 72.1 |
| Toluene | 25 | 28.5 |
| n-Heptane | 25 | 2.1 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
This compound (high purity, >99%)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance (accuracy ± 0.1 mg)
-
Thermostatic shaker or orbital incubator
-
Calibrated temperature probe
-
Screw-capped glass vials
-
Syringes and chemically resistant membrane filters (e.g., PTFE, 0.22 µm)
-
Class A volumetric flasks and pipettes
-
Drying oven or vacuum oven
-
Desiccator
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.
-
Record the initial mass of the solute.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired constant temperature.
-
Allow the mixture to equilibrate for a sufficient duration (typically 24 to 72 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial using a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to expedite evaporation.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of the solvent: (Mass of vial + saturated solution) - (Mass of vial + dry solute)
-
Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) x 100
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram outlines the logical progression of steps for the gravimetric determination of solubility.
Caption: Gravimetric Solubility Determination Workflow.
Logical Relationships of Factors Influencing Solubility
The solubility of a solid in a liquid is a complex interplay of various physicochemical factors. The diagram below illustrates the key relationships governing this phenomenon.
Caption: Factors Governing Solubility Equilibrium.
Thermal Stability and Decomposition of N,N-Diethyl-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal stability and decomposition of N,N-Diethyl-p-toluenesulfonamide is limited in publicly available literature. This guide provides a comprehensive overview based on analogous data from closely related compounds, such as p-toluenesulfonamide and its derivatives, alongside established principles of thermal analysis. The presented quantitative data and decomposition pathways are representative and should be confirmed by dedicated experimental studies.
Introduction
This compound is a versatile organic compound utilized in various chemical syntheses. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide summarizes key aspects of its expected thermal stability and decomposition profile, provides detailed experimental protocols for its analysis, and visualizes relevant workflows and potential degradation pathways.
Thermal Analysis Data
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics.
| Parameter | Expected Value | Conditions |
| Onset of Decomposition (Tonset) | 200 - 250 °C | 10 °C/min in N2 |
| Temperature at Max Decomposition Rate (Tpeak) | 250 - 300 °C | 10 °C/min in N2 |
| Mass Loss at 300 °C | 50 - 70 % | 10 °C/min in N2 |
| Residual Mass at 600 °C | < 5 % | 10 °C/min in N2 |
Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.
| Parameter | Expected Value | Conditions |
| Melting Point (Tm) | 58 - 62 °C | 10 °C/min in N2 |
| Enthalpy of Fusion (ΔHf) | 80 - 120 J/g | 10 °C/min in N2 |
| Decomposition | Exothermic event following melting | 10 °C/min in N2 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data. The following protocols are generalized for the analysis of sulfonamide compounds and can be adapted for this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass percentage versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Determine the peak decomposition temperature from the derivative of the TGA curve (DTG).
-
Calculate the percentage of mass loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point from the peak temperature of the endothermic event.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Observe and characterize any subsequent exothermic or endothermic events related to decomposition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Postulated Decomposition Pathway
Under thermal stress, this compound is expected to decompose. While the precise mechanism requires detailed experimental investigation (e.g., using Pyrolysis-GC-MS), a plausible decomposition pathway can be postulated based on the known chemistry of sulfonamides. The primary decomposition is likely initiated by the cleavage of the sulfur-nitrogen bond or the sulfur-carbon (aryl) bond. Under fire conditions, further fragmentation and oxidation would lead to the formation of smaller gaseous molecules.[1]
Conclusion
This technical guide provides a foundational understanding of the expected thermal stability and decomposition of this compound. The presented data, being analogous in nature, underscores the necessity for specific experimental verification. The detailed protocols for TGA and DSC offer a starting point for researchers to conduct their own analyses. A comprehensive thermal hazard assessment is critical for the safe implementation of this compound in any chemical process.
References
N,N-Diethyl-p-toluenesulfonamide: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethyl-p-toluenesulfonamide, a synthetic organic compound, serves as a versatile intermediate and additive across various scientific and industrial domains. This technical guide provides an in-depth review of its primary applications, focusing on its role in the synthesis of bioactive molecules and its function as a polymer additive. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development and material science.
Core Applications and Chemical Properties
This compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, particularly antibacterial agents, and as a plasticizer for various polymers, including polyamides. Its chemical structure, featuring a sulfonamide group, imparts specific reactivity and physical properties that are key to its utility.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.33 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| CAS Number | 649-15-0[1] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is a cornerstone of its application in drug discovery and development. The general synthetic route involves the reaction of p-toluenesulfonyl chloride with diethylamine.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis of an N-Substituted p-Toluenesulfonamide Derivative
This protocol describes the synthesis of N-alkyl-p-toluenesulfonamide, which follows a similar principle to the synthesis of the title compound.
Materials:
-
Anhydrous p-toluenesulfonic acid
-
Dichloromethane (solvent)
-
Primary amine (e.g., n-propylamine, cyclohexylamine)
-
Catalyst (e.g., a solid acid catalyst)
-
5A Molecular Sieves
-
0.5 mol/L Hydrochloric acid solution
-
0.5 mol/L Sodium hydroxide solution
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
50% Ethanol aqueous solution
Procedure:
-
Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.
-
Add the catalyst and 5A molecular sieves to the solution.
-
Control the temperature of the mixture (e.g., 25-40°C).
-
Slowly add the primary amine to the reaction mixture and allow it to react for a specified time (e.g., 24 hours).
-
After the reaction is complete, remove the molecular sieves by filtration.
-
Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated sodium chloride solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the drying agent by filtration and recover the dichloromethane by distillation to obtain the crude product.
-
Wash the crude product with a 50% ethanol aqueous solution and dry to yield the final N-alkyl-p-toluenesulfonamide product.[2]
Application in the Development of Antibacterial Agents
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies often involve the modification of the core structure to enhance potency against various bacterial strains.
Antibacterial Activity of N,N-Diethylamido Substituted p-Toluenesulfonamides
A study investigating a series of N,N-diethylamido substituted p-toluenesulfonamides reported their Minimum Inhibitory Concentrations (MIC) against Escherichia coli and Staphylococcus aureus.
| Compound | Target Organism | MIC (µg/mL) |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 |
Experimental Protocol for Antibacterial Activity Screening
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., E. coli, S. aureus) are cultured in a suitable broth medium. The turbidity of the culture is adjusted to a standard (e.g., 0.5 McFarland standard) to ensure a consistent number of bacteria.
-
Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent and then serially diluted in a microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Role as a Plasticizer in Polymers
This compound and related sulfonamides are utilized as plasticizers, particularly for polyamide resins. Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart, which reduces the intermolecular forces and allows the chains to move more freely. This results in a decrease in the glass transition temperature (Tg) of the polymer.[3]
Application in Agrochemical Synthesis
While a direct and detailed synthesis of a commercial pesticide using this compound was not found in the reviewed literature, the structurally similar compound, Cafenstrole, highlights the application of the N,N-diethyl carboxamide and a substituted benzenesulfonyl moiety in the agrochemical industry. Cafenstrole is a known herbicide used for weed control in rice cultivation.[6][7]
The synthesis of novel herbicides is an active area of research, and compounds structurally related to this compound serve as scaffolds for the development of new active ingredients. For example, novel selenium-containing compounds have been designed and synthesized based on the structure of Cafenstrole, demonstrating good inhibitory activity against certain weeds.[8][9]
Biological Signaling Pathways
A thorough review of the available scientific literature did not reveal any evidence of this compound being directly involved in specific biological signaling pathways. Its primary roles appear to be as a synthetic intermediate for the creation of bioactive molecules and as a material-modifying additive. Therefore, a diagrammatic representation of its interaction with signaling pathways cannot be provided at this time. The biological activity observed in its derivatives, such as antibacterial effects, is likely due to the overall structure of the final molecule rather than a direct modulation of a signaling cascade by the this compound core itself.
Conclusion
This compound is a valuable chemical entity with established applications in both the pharmaceutical and material science sectors. Its utility as a precursor for antibacterial agents and as a plasticizer for polymers is well-documented. Future research may further elucidate its potential in the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its synthesis, applications, and the experimental methodologies used to evaluate its utility, serving as a valuable resource for professionals in related fields.
References
- 1. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105494407A - Herbicide composition containing metamifop and cafenstrole - Google Patents [patents.google.com]
- 7. Cafenstrole | C16H22N4O3S | CID 195429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Core Mechanism of N,N-Diethyl-p-toluenesulfonamide in Polyamide Plasticization: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed examination of the mechanism of action of N,N-Diethyl-p-toluenesulfonamide (DE-p-TS) as a plasticizer for polyamides. Contrary to the behavior of traditional sulfonamide plasticizers, this document elucidates that the efficacy of DE-p-TS is severely limited due to its molecular structure. The core of this guide contrasts the potent plasticizing effect of primary and secondary sulfonamides, which function through hydrogen bond disruption and reformation, with the observed immiscibility and minimal plasticizing effect of N,N-dialkylated sulfonamides like DE-p-TS. The underlying principles of polymer-plasticizer interaction, supported by quantitative data and detailed experimental protocols, are presented to provide a comprehensive understanding of this system.
Introduction to Polyamide Plasticization
Polyamides (PAs), commonly known as nylons, are a class of semi-crystalline polymers characterized by repeating amide linkages (-CO-NH-).[1] These amide groups facilitate the formation of extensive intermolecular hydrogen bonds, which are responsible for the desirable properties of polyamides, including high mechanical strength, thermal stability, and chemical resistance.[2][3] However, this strong intermolecular network also results in high glass transition temperatures (Tg) and stiffness, which can be disadvantageous for applications requiring flexibility.
Plasticizers are low molecular weight compounds added to polymers to increase their flexibility, workability, and reduce their glass transition temperature.[4] For polyamides, effective plasticizers must be capable of disrupting the existing hydrogen bond network between polymer chains, thereby increasing segmental mobility.
The Dichotomy of Sulfonamide Plasticizers
Sulfonamides have been widely explored as plasticizers for polyamides.[5] However, their efficacy is critically dependent on the substitution at the sulfonamide nitrogen.
The Established Mechanism of Action: N-H Containing Sulfonamides
The primary mechanism of plasticization for sulfonamides possessing at least one hydrogen atom on the amide nitrogen (i.e., primary or secondary sulfonamides like N-(n-butyl)benzenesulfonamide or BBSA) involves a direct interaction with the polyamide's amide groups.[6] This interaction proceeds in two steps:
-
Disruption of Inter-Polyamide Hydrogen Bonds: The sulfonamide molecule, being polar, positions itself between polyamide chains, breaking the existing hydrogen bonds between the carbonyl oxygen of one polyamide chain and the amide hydrogen of another.
-
Formation of New, Stronger Hydrogen Bonds: The sulfonamide's N-H group acts as a hydrogen bond donor, forming a new, and often stronger, hydrogen bond with the carbonyl oxygen of the polyamide chain. Concurrently, the electronegative oxygen atoms of the sulfonyl group (SO2) can act as hydrogen bond acceptors for the polyamide's N-H groups.
This disruption and reformation of hydrogen bonds effectively shields the polyamide chains from each other, increasing the free volume and allowing for greater segmental mobility, which manifests as a significant decrease in the glass transition temperature (Tg).[6]
Caption: Interaction of an N-H containing sulfonamide with polyamide chains.
The Case of this compound (DE-p-TS)
This compound is an N,N-dialkylated sulfonamide. This seemingly minor structural difference has profound implications for its function as a plasticizer for polyamides.
Core Mechanism: Due to the absence of a proton on the sulfonamide nitrogen, DE-p-TS cannot act as a hydrogen bond donor.[7] This inability to form strong, specific hydrogen bonds with the carbonyl groups of the polyamide chains prevents it from effectively disrupting the polymer's intermolecular hydrogen bond network.
As a result, DE-p-TS exhibits poor miscibility with polyamides. At low concentrations (typically below 10-15 mol%), a small degree of plasticization may be observed. This is likely attributable to weaker, non-specific interactions such as:
-
Dipole-Dipole Interactions: The polar sulfonyl group (SO2) of DE-p-TS can have weak electrostatic interactions with the polar amide groups of the polyamide.
-
Steric Effects: The mere physical presence of the plasticizer molecules can create some separation between polymer chains, increasing free volume to a limited extent.
However, these interactions are not strong enough to overcome the thermodynamically favorable hydrogen bonding between the polyamide chains themselves. Consequently, as the concentration of DE-p-TS increases, it tends to phase separate from the polyamide matrix, forming distinct domains.[7] This phase separation leads to a material with poor mechanical properties and a glass transition temperature that remains largely unaffected.[7]
Caption: Phase separation of DE-p-TS in a polyamide matrix.
Data Presentation: Quantitative Comparison of Sulfonamide Plasticizers
The difference in plasticizing efficiency between N-H containing and N,N-dialkylated sulfonamides is starkly demonstrated by their effect on the glass transition temperature (Tg) of polyamides.
| Plasticizer Type | Example Plasticizer | Polyamide Type | Concentration (mol%) | Change in Tg (ΔTg) | Observations | Reference |
| N-H Containing | N-(n-butyl)benzenesulfonamide (BBSA) | Amorphous Aliphatic Polyamide | ~30 | -20 K | Fully miscible, single Tg observed. | [7] |
| N,N-Dialkylated | N,N-Dialkylbenzenesulfonamide | Amorphous Aliphatic Polyamide | 10-15 | -9 K | Phase separation occurs at higher concentrations. | [7] |
Experimental Protocols
To characterize the interaction and effect of plasticizers on polyamides, a suite of analytical techniques is employed.
Sample Preparation: Melt Blending
Melt blending is a standard method for incorporating liquid or solid plasticizers into a thermoplastic polymer like polyamide.
-
Objective: To achieve a homogeneous dispersion of the plasticizer within the polymer matrix.
-
Apparatus: A laboratory-scale twin-screw extruder or a heated batch mixer (e.g., Brabender).[8]
-
Procedure:
-
Dry the polyamide resin thoroughly in a vacuum oven (e.g., at 80°C for at least 12 hours) to prevent hydrolytic degradation during processing.
-
Pre-heat the extruder barrel to a temperature approximately 20-30°C above the melting point of the specific polyamide grade.
-
The polyamide pellets are fed into the main hopper of the extruder.
-
The liquid plasticizer (DE-p-TS) is precisely metered into the molten polymer through a downstream injection port using a calibrated pump.
-
The screw speed is typically set between 100-200 RPM to ensure adequate mixing without excessive shear heating.
-
The molten, plasticized polyamide exits the extruder die as a strand, which is then cooled in a water bath and pelletized.
-
The resulting pellets can be used for subsequent analyses or processing (e.g., injection molding into test specimens).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of the plasticized polyamide, most notably the glass transition temperature (Tg) and melting temperature (Tm).
-
Objective: To quantify the effect of the plasticizer on the Tg and crystallinity of the polyamide.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample (5-10 mg) of the plasticized polyamide is hermetically sealed in an aluminum DSC pan.[9]
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
A "heat-cool-heat" cycle is typically employed to erase the thermal history of the sample from processing:
-
First Heat: Heat the sample from ambient temperature to ~30°C above its melting point at a rate of 10°C/min.[9] This removes any residual stresses or orientation from processing.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -50°C).
-
Second Heat: Heat the sample again at 10°C/min to ~30°C above its melting point. The data from this second heating scan is used for analysis.
-
-
The glass transition is observed as a step-change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
The melting point (Tm) is the peak of the endothermic melting transition. The degree of crystallinity can be calculated from the enthalpy of melting.
-
Viscoelastic Properties: Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg and understanding the mechanical properties of a material as a function of temperature.
-
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') to precisely determine the Tg and assess the plasticizing effect.
-
Apparatus: A dynamic mechanical analyzer with a suitable clamping fixture (e.g., single cantilever for rectangular bars).
-
Procedure:
-
A rectangular specimen of the plasticized polyamide (e.g., prepared by injection molding) is mounted in the DMA clamp.
-
The sample is subjected to a sinusoidal oscillatory strain at a fixed frequency (typically 1 Hz) and a small amplitude (to remain in the linear viscoelastic region).
-
The temperature is ramped up from a sub-ambient temperature (e.g., -100°C) to a temperature above the Tg at a constant rate (e.g., 3-5°C/min).
-
The storage modulus (a measure of the material's stiffness), loss modulus (a measure of energy dissipation), and tan delta are recorded as a function of temperature.
-
The glass transition temperature (Tg) is often identified as the peak of the tan delta curve, which represents the temperature of maximum damping. A significant drop in the storage modulus also occurs at the Tg.
-
Caption: Experimental workflow for the characterization of plasticized polyamides.
Molecular Interactions: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for probing the hydrogen bonding interactions within the polyamide system.
-
Objective: To qualitatively assess the state of hydrogen bonding in the pure and plasticized polyamide.
-
Apparatus: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
A small amount of the sample (pellet or a piece of a molded part) is pressed firmly against the ATR crystal.
-
The infrared spectrum is collected over a range of wavenumbers (e.g., 4000-650 cm⁻¹).
-
The key regions of interest for polyamide hydrogen bonding are:
-
N-H Stretching Region (~3300 cm⁻¹): In pure polyamide, a relatively sharp peak around 3300 cm⁻¹ indicates ordered, hydrogen-bonded N-H groups. In the presence of an effective (N-H containing) plasticizer, this peak may broaden or shift, indicating a more diverse environment of hydrogen bonds. For an immiscible system with DE-p-TS, this peak is expected to remain largely unchanged.
-
Amide I Region (C=O stretch, ~1640 cm⁻¹): This peak is also sensitive to hydrogen bonding. A shift to lower wavenumbers indicates stronger hydrogen bonding to the carbonyl group.
-
-
Conclusion
The plasticization of polyamides by sulfonamides is a nuanced process, critically dependent on the ability of the plasticizer to participate in hydrogen bonding. While primary and secondary sulfonamides are effective plasticizers due to their ability to disrupt and reform hydrogen bonds with the polyamide matrix, N,N-dialkylated sulfonamides, such as this compound, are fundamentally ineffective. The lack of a hydrogen bond donor on the sulfonamide nitrogen in DE-p-TS leads to poor miscibility and phase separation, resulting in a minimal impact on the glass transition temperature and other mechanical properties of the polyamide. This guide underscores the importance of molecular structure in designing effective polymer-plasticizer systems and provides the experimental framework for evaluating such interactions.
References
- 1. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 2. smithers.com [smithers.com]
- 3. Composition Dependency of the Flory–Huggins Interaction Parameter in Drug–Polymer Phase Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers [mdpi.com]
An In-depth Technical Guide to the Health and Safety of N,N-Diethyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official SDS documentation and institutional safety protocols.
Executive Summary
N,N-Diethyl-p-toluenesulfonamide is a chemical intermediate used in various synthesis processes.[1] A thorough understanding of its health and safety profile is critical for its handling in a laboratory or industrial setting. This guide provides consolidated health and safety data, including physical and chemical properties, toxicological information, and hazard classifications. It adheres to stringent data presentation requirements, offering quantitative data in tabular format, detailed descriptions of toxicological testing protocols, and logical diagrams to illustrate key safety workflows and concepts. The primary hazards identified are acute oral toxicity and serious eye irritation.[2][3] Safe handling practices, including the use of appropriate personal protective equipment (PPE), are mandatory to minimize exposure risks.
Chemical Identification and Properties
Proper identification is the first step in chemical safety management. This compound is a distinct chemical entity with the following identifiers and properties.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | N,N-diethyl-4-methylbenzenesulfonamide | [2] |
| Synonyms | This compound; p-Toluenesulfonyl-N,N-diethylamide | [2] |
| CAS Number | 649-15-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO₂S | [1][2] |
| Molecular Weight | 227.33 g/mol | [1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid. White to almost white powder or crystal. | [1] |
| Melting Point | 57-61°C | [1][4] |
| Boiling Point | No data available | [5] |
| Solubility | Does not mix well with water. | [6] |
| Vapor Pressure | Negligible | [6] |
| Stability | Stable under normal conditions and recommended storage. | [5][6] |
Toxicological Profile and Hazard Classification
The toxicological data dictates the necessary handling precautions. Based on available information, the primary hazards are associated with ingestion and eye contact.
Table 3: Summary of Toxicological Endpoints
| Endpoint | Result | Classification | Source |
| Acute Oral Toxicity | Harmful if swallowed. Animal experiments suggest ingestion of less than 150g may cause serious health damage.[6] For related toluenesulfonamides, rat oral LD₅₀ is >2000 mg/kg.[7][8] | Acute Toxicity (Oral), Category 4 | [2][3] |
| Acute Dermal Toxicity | Dermal LD₅₀ for related compounds is >2000 mg/kg bw in rats.[7] | Not Classified | [7] |
| Acute Inhalation Toxicity | Data not available, but may cause respiratory irritation (for related N-Ethyl-o/p-toluene sulfonamide).[9] | Data not available | [9] |
| Skin Corrosion/Irritation | May cause skin irritation.[6] Related compounds are classified as irritating.[9] | Not Classified (Potential Irritant) | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation, Category 2 | [2][3] |
| Respiratory/Skin Sensitization | Not expected to be a skin sensitizer based on data for related compounds.[7][9] | Not Classified | [7][9] |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic.[9] | Not Classified | [9] |
| Carcinogenicity | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10] | Not Classified | [10] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant.[9] | Not Classified | [9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (for related N-Ethyl-o/p-toluene sulfonamide).[9] | Data not available | [9] |
| Specific Target Organ Toxicity (Repeated Exposure) | For related toluenesulfonamides, the lowest NOAEL in rats was 20 mg/kg bw/day based on liver and bladder effects.[7] | Not Classified | [7] |
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating chemical hazards.
Table 4: GHS Hazard Classification for this compound
| Classification | Code | Hazard Statement |
| Acute Toxicity 4 (Oral) | H302 | Harmful if swallowed[2][3] |
| Eye Irritation 2 | H319 | Causes serious eye irritation[2][3] |
Pictograms:
Precautionary Statements (selected): [3]
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reliable toxicological data. The following sections describe the methodologies for key toxicological assessments, based on standard OECD and NTP guidelines.
Protocol: Acute Oral Toxicity (LD₅₀) Study (As per OECD TG 423)
The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The classification "Acute Toxicity Category 4" for this compound is derived from data generated using such protocols.
-
Objective: To determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single oral dose.
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.[8]
-
Procedure:
-
Dosing: The test substance is administered by oral gavage. A stepwise procedure is used with a starting dose (e.g., 300 mg/kg or 2000 mg/kg).
-
Group Size: 3 animals are used in each step.
-
Dose Progression: If an animal dies, the test is repeated with a lower dose. If all animals survive, a higher dose is used.
-
Observation Period: Animals are observed for a total of 14 days.[11] Key observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
-
Endpoint: The primary endpoint is mortality. The LD₅₀ value is calculated based on the dose at which 50% of the test population dies. Clinical signs of toxicity and gross pathological findings at necropsy are also recorded.
Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (As per OECD TG 429)
The LLNA is an in vivo method to screen for the potential of a substance to cause skin sensitization. Data for related toluenesulfonamides indicates they are not sensitizers.[7]
-
Objective: To determine if a chemical has the potential to induce allergic contact dermatitis.
-
Test System: Typically, female CBA/J or BALB/c mice are used.[7]
-
Procedure:
-
Application: The test substance (e.g., at concentrations of 10%, 25%, 50% in a suitable vehicle) is applied to the dorsal surface of each ear for three consecutive days.[7] A control group is treated with the vehicle alone.
-
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
-
Sample Collection: Five hours after the injection, mice are euthanized, and the draining lymph nodes are excised.
-
-
Endpoint: The proliferation of lymphocytes is measured by a β-scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is classified as a sensitizer if the SI is 3 or greater.[7]
Safety Workflows and Logic Diagrams
Visual diagrams can clarify complex safety procedures and relationships. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.
Caption: GHS Hazard Communication Workflow.
Caption: Standard Toxicology Testing Workflow.
Caption: Personal Protective Equipment (PPE) Logic.
Handling, Storage, and Emergency Procedures
Safe Handling and Personal Protective Equipment (PPE)
To mitigate the identified hazards, the following handling procedures and PPE are required:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][10]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[3][10] Gloves must be inspected before use.[10]
-
Respiratory Protection: If dust generation is unavoidable and ventilation is inadequate, use a NIOSH-approved N95 (US) or P1 (EU) particulate respirator.[10]
-
Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in work areas.[3] Wash hands thoroughly after handling.[3][9]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place.[9][10]
-
Containers: Keep containers tightly closed and sealed.[9][10] Store in original containers.[6]
-
Incompatibilities: Avoid reaction with strong oxidizing agents, strong acids, and strong bases.[5][6]
First Aid Measures[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If on Skin: Remove contaminated clothing. Wash off with soap and plenty of water.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.
Fire-Fighting and Accidental Release
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Hazardous Combustion Products: May include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[6]
-
Accidental Release: Evacuate personnel. Remove all ignition sources. Avoid dust formation.[3] Collect spillage using a method that does not generate dust and place it in a suitable, closed container for disposal.[3][10] Prevent entry into drains and waterways.[6][10]
Ecological Information
Currently, there is no specific quantitative data available for the ecotoxicity of this compound in the provided search results.[3] General practice dictates that release to the environment should be avoided.[12] One source notes that the related N-ethyl-p-toluenesulfonamide is toxic to soil organisms.[6]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved industrial combustion plant or licensed waste disposal facility.[3][9] Do not allow product to enter drains.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 649-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. scipoly.com [scipoly.com]
- 11. Results - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
Methodological & Application
Application Notes and Protocols: N,N-Diethyl-p-toluenesulfonamide as a Plasticizer for Polyamides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of N,N-Diethyl-p-toluenesulfonamide as a plasticizer for polyamides is limited in publicly available literature. The following application notes and protocols are based on established principles of polymer plasticization and data from analogous sulfonamide plasticizers, such as N-n-Butyl Benzene Sulfonamide (BBSA), a known effective plasticizer for polyamides.[1][2][3][4] These notes should serve as a guideline for research and development, with the understanding that optimization will be required for specific polyamide grades and applications.
Introduction
Polyamides (PAs), commonly known as nylons, are a class of high-performance thermoplastic polymers valued for their excellent mechanical strength, thermal stability, and chemical resistance.[5] However, their inherent rigidity can be a limitation in applications requiring flexibility. Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, workability, and distensibility.[6][7][8]
This compound is a sulfonamide compound that can act as an effective plasticizer for polyamides. By interrupting the strong intermolecular hydrogen bonds between polyamide chains, it lowers the glass transition temperature (Tg), thereby enhancing flexibility and improving processing characteristics.[1][6] This document provides detailed application notes and experimental protocols for evaluating this compound as a plasticizer for various polyamide systems.
Mechanism of Action
The plasticizing effect of this compound in polyamides is attributed to its molecular structure. The sulfonamide group can form hydrogen bonds with the amide groups of the polyamide chains, disrupting the existing polymer-polymer hydrogen bonds.[6] This leads to increased free volume between polymer chains, allowing for greater segmental mobility and a reduction in the material's stiffness. The diethyl substitution on the nitrogen atom provides a bulky group that further separates the polymer chains.
Data Presentation: Expected Effects of Sulfonamide Plasticizers on Polyamide Properties
The following tables summarize the anticipated quantitative effects of incorporating a sulfonamide plasticizer like this compound into a polyamide matrix, based on data from analogous systems. The exact values will vary depending on the specific polyamide type (e.g., PA6, PA66, PA12), the concentration of the plasticizer, and the processing conditions.
Table 1: Expected Impact on Thermal Properties
| Property | Unplasticized Polyamide (Typical) | Plasticized Polyamide (Expected Trend) | Test Method |
| Glass Transition Temp. (Tg) | 40-80 °C | Decrease (e.g., by 10-40 °C) | DSC (ASTM D3418) |
| Melting Temperature (Tm) | 220-265 °C | Slight Decrease | DSC (ASTM D3418) |
| Crystallization Temperature (Tc) | 180-220 °C | Decrease | DSC (ASTM D3418) |
| Decomposition Temperature | >350 °C | Generally Unchanged or Slight Decrease | TGA (ASTM E1131) |
Table 2: Expected Impact on Mechanical Properties
| Property | Unplasticized Polyamide (Typical) | Plasticized Polyamide (Expected Trend) | Test Method |
| Tensile Strength | 60-85 MPa | Decrease | ASTM D638 |
| Elongation at Break | 50-200% | Increase | ASTM D638 |
| Flexural Modulus | 2.0-3.0 GPa | Decrease | ASTM D790 |
| Hardness (Shore D) | 75-85 | Decrease | ASTM D2240 |
Experimental Protocols
The following protocols outline the procedures for preparing and characterizing polyamides plasticized with this compound.
Protocol for Preparation of Plasticized Polyamide Samples via Melt Blending
Objective: To homogeneously incorporate this compound into a polyamide matrix.
Materials and Equipment:
-
Polyamide pellets (e.g., PA6, PA66)
-
This compound
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
-
Drying oven
Procedure:
-
Drying: Dry the polyamide pellets in a vacuum oven at 80-100°C for at least 4 hours to remove any absorbed moisture. Moisture can cause degradation of the polyamide during melt processing.
-
Premixing: Prepare physical blends of the dried polyamide pellets and this compound at desired weight percentages (e.g., 5%, 10%, 15% w/w).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the specific polyamide grade (e.g., for PA66, temperatures may range from 260°C to 280°C).
-
Feed the premixed blend into the extruder at a constant rate.
-
The molten extrudate is passed through a water bath for cooling and then fed into a pelletizer.
-
-
Drying of Pellets: Dry the resulting plasticized polyamide pellets to remove surface moisture before subsequent processing.
-
Injection Molding:
-
Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, flexural bars) from the dried plasticized pellets.
-
The molding parameters (injection temperature, mold temperature, injection pressure, and cooling time) should be optimized for the specific material blend.
-
Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyamide.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure: (Following ASTM D3418)
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polyamide sample into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 280°C for PA66) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., 0°C).
-
Heat the sample again at the same rate (e.g., 10°C/min) to above its melting point.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.
-
The melting temperature (Tm) is determined as the peak of the endothermic melting transition.
-
The crystallization temperature (Tc) is determined as the peak of the exothermic crystallization transition during the cooling scan.
-
Protocol for Mechanical Testing: Tensile and Flexural Properties
Objective: To evaluate the effect of the plasticizer on the mechanical performance of the polyamide.
Equipment:
-
Universal Testing Machine with appropriate load cells
-
Extensometer (for tensile testing)
-
Three-point bending fixture (for flexural testing)
Procedure for Tensile Testing (Following ASTM D638):
-
Specimen Conditioning: Condition the injection-molded tensile bars at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.
-
Testing:
-
Mount the tensile bar in the grips of the universal testing machine.
-
Attach an extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
-
Data Analysis:
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and Young's modulus.
-
Procedure for Flexural Testing (Following ASTM D790):
-
Specimen Conditioning: Condition the injection-molded flexural bars under the same conditions as the tensile specimens.
-
Testing:
-
Place the specimen on the two supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a certain deflection.
-
-
Data Analysis:
-
Record the load and deflection data.
-
Calculate the flexural strength and flexural modulus.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of plasticized polyamides.
Caption: Mechanism of action of this compound as a plasticizer in polyamides.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-n-Butyl benzene sulfonamide | 3622-84-2 [chemicalbook.com]
- 5. Preparation of Bio-Based Polyamide Elastomer by Using Green Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repo.ijiert.org [repo.ijiert.org]
Application Notes and Protocols for N,N-Diethyl-p-toluenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of N,N-Diethyl-p-toluenesulfonamide as a versatile directing group in organic synthesis, specifically focusing on Directed ortho-Metalation (DoM) for the regioselective functionalization of the aromatic ring.
Introduction
This compound is a valuable reagent in organic synthesis, primarily employed as a robust and efficient Directed Metalation Group (DMG). The sulfonamide moiety activates the ortho protons on the toluene ring, facilitating their removal by strong organolithium bases. The resulting ortho-lithiated species can be trapped with a wide range of electrophiles, enabling the synthesis of diverse polysubstituted aromatic compounds. This methodology offers a powerful and regioselective alternative to traditional electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.
Key Application: Directed ortho-Metalation (DoM)
The N,N-diethylsulfonamide group is a potent DMG that facilitates the deprotonation of the aromatic ring at the position ortho to the sulfonamide. This is achieved through the coordination of an organolithium reagent to the oxygen atoms of the sulfonyl group, which positions the base for selective proton abstraction. Subsequent reaction with an electrophile introduces a new substituent at this specific position.
// Reactants Start [label="N,N-Diethyl-p-\ntoluenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="n-BuLi\n(or s-BuLi/t-BuLi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Intermediate [label="ortho-Lithiated Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Product [label="ortho-Functionalized Product", fillcolor="#F1F3F4", fontcolor="#202124"];
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// Invisible nodes for alignment {rank=same; Start; Base;} {rank=same; Intermediate;} {rank=same; Product; Electrophile;} } .dot Figure 1: General workflow for the Directed ortho-Metalation of this compound.
Experimental Protocol 1: ortho-Iodination of this compound
This protocol details the synthesis of 2-Iodo-N,N-diethyl-p-toluenesulfonamide, a versatile intermediate for further cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (sufficient to make a 0.2 M solution) via syringe and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange/brown color of excess iodine disappears.
-
Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Iodo-N,N-diethyl-p-toluenesulfonamide.
Quantitative Data:
The following table summarizes representative yields for the ortho-functionalization of N,N-disubstituted arenesulfonamides using Directed ortho-Metalation, demonstrating the versatility of this methodology.
| Entry | Electrophile | Product | Yield (%) |
| 1 | I₂ | 2-Iodo derivative | 85-95 |
| 2 | (CH₃)₃SiCl | 2-Trimethylsilyl derivative | 80-90 |
| 3 | DMF | 2-Formyl derivative | 70-80 |
| 4 | CO₂ | 2-Carboxylic acid derivative | 75-85 |
| 5 | PhCHO | 2-(Hydroxy(phenyl)methyl) derivative | 65-75 |
Note: Yields are generalized from the literature for N,N-disubstituted arenesulfonamides and may vary for this compound.
Application in Multi-step Synthesis
The ortho-functionalized products derived from this compound are valuable intermediates for the synthesis of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. The sulfonamide group can be retained as a stable functional group or, in some cases, removed or transformed.
// Starting Material Ortho_Iodo [label="2-Iodo-N,N-diethyl-p-\ntoluenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Cross-Coupling Coupling [label="Suzuki or Sonogashira\nCross-Coupling", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Products Biaryl [label="Biaryl Sulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkynyl [label="Alkynyl Sulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ortho_Iodo -> Coupling [label=" Pd Catalyst,\n Base", color="#34A853", fontcolor="#34A853"]; Coupling -> Biaryl [label=" ArB(OH)₂", color="#4285F4", fontcolor="#4285F4"]; Coupling -> Alkynyl [label=" Terminal Alkyne", color="#FBBC05", fontcolor="#FBBC05"]; } .dot Figure 2: Synthetic utility of 2-Iodo-N,N-diethyl-p-toluenesulfonamide in cross-coupling reactions.
Experimental Protocol 2: Suzuki Cross-Coupling for Biaryl Synthesis
This protocol outlines the synthesis of a biaryl sulfonamide from 2-Iodo-N,N-diethyl-p-toluenesulfonamide.
Materials:
-
2-Iodo-N,N-diethyl-p-toluenesulfonamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Iodo-N,N-diethyl-p-toluenesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1) and degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an argon atmosphere and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl sulfonamide.
Quantitative Data for Suzuki Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl derivative | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl) derivative | 75-85 |
| 3 | 3-Thienylboronic acid | 2-(3-Thienyl) derivative | 70-80 |
Note: Yields are generalized from the literature for similar Suzuki cross-coupling reactions.
Conclusion
This compound serves as an effective and versatile directing group for the regioselective ortho-functionalization of an aromatic ring. The provided protocols for Directed ortho-Metalation and subsequent cross-coupling reactions offer a reliable pathway for the synthesis of a variety of substituted aromatic compounds, which are valuable building blocks in pharmaceutical and materials science research. The robustness of the sulfonamide group and the high regioselectivity of the lithiation step make this a powerful tool for synthetic chemists.
Application Notes and Protocols: N,N-Diethyl-p-toluenesulfonamide as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of N,N-Diethyl-p-toluenesulfonamide and its precursors as key intermediates in the synthesis of pharmaceutical agents. The following sections detail the synthesis of an established antidiabetic drug and a potential antibacterial agent, highlighting the versatility of the p-toluenesulfonamide scaffold in drug discovery and development.
Application 1: Synthesis of Tolbutamide, an Antidiabetic Drug, via a p-Toluenesulfonamide Intermediate
This compound is a derivative of p-toluenesulfonamide, a crucial intermediate in the synthesis of the first-generation sulfonylurea antidiabetic drug, Tolbutamide. This section outlines the synthetic pathway from p-toluenesulfonyl chloride, the common precursor for both p-toluenesulfonamide and this compound.
Signaling Pathway of Tolbutamide
Tolbutamide lowers blood glucose levels by stimulating insulin release from pancreatic β-cells. It achieves this by blocking ATP-sensitive potassium channels (KATP) in the β-cell membrane, leading to depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.
Experimental Protocols
Overall Synthesis Workflow
The synthesis of Tolbutamide from p-toluenesulfonyl chloride is a multi-step process.
Step 1: Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride
This protocol describes the reaction of p-toluenesulfonyl chloride with ammonia to yield p-toluenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Ice
-
Hydrochloric acid (for neutralization)
-
Water
Procedure:
-
In a well-ventilated fume hood, slowly add p-toluenesulfonyl chloride (1 mole equivalent) in portions to an ice-cold concentrated aqueous ammonia solution (excess).
-
Stir the mixture vigorously for 30-60 minutes in an ice bath.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Filter the resulting white precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude p-toluenesulfonamide from hot water or ethanol to obtain a purified product.
-
Dry the purified crystals in a vacuum oven.
Step 2: Synthesis of Tolbutamide from p-Toluenesulfonamide
This protocol details the conversion of p-toluenesulfonamide to Tolbutamide.[1][2]
Materials:
-
p-Toluenesulfonamide
-
Ethyl chloroformate
-
Pyridine
-
n-Butylamine
-
Ethylene monomethyl ether (or a suitable solvent)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide solution (for workup)
-
Water
Procedure:
-
Formation of N-p-toluenesulfonyl-carbamate: Dissolve p-toluenesulfonamide (1 mole equivalent) in a suitable solvent containing pyridine (as a base). Cool the solution in an ice bath and add ethyl chloroformate (1 mole equivalent) dropwise with stirring. After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Aminolysis: To the reaction mixture containing the N-p-toluenesulfonyl-carbamate, add n-butylamine (1.1 mole equivalents). Heat the mixture to reflux and maintain for 2-4 hours.
-
Workup and Purification: Cool the reaction mixture and pour it into cold water. Acidify with hydrochloric acid to precipitate the crude Tolbutamide. Filter the precipitate and wash with water. The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating with hydrochloric acid. The final product is then filtered, washed with water, and dried.
Data Presentation
| Parameter | Value |
| Product | Tolbutamide |
| Molecular Formula | C₁₂H₁₈N₂O₃S |
| Molecular Weight | 270.35 g/mol |
| Melting Point | 128-130 °C |
| Typical Yield | 70-85% |
| Appearance | White crystalline powder |
Application 2: Synthesis of N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide, a Potential Antibacterial Agent
This section describes the synthesis of a novel sulfonamide derivative incorporating a diethylamide moiety, which has shown potential as an antibacterial agent. The synthesis starts from p-toluenesulfonyl chloride and an amino acid, followed by amidation.
Experimental Protocol
Overall Synthesis Workflow
Procedure:
-
Synthesis of 2-(4-methylphenylsulfonamido)-3-phenylpropanoic acid:
-
Dissolve L-phenylalanine (1 equivalent) in an aqueous solution of sodium carbonate.
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (1.1 equivalents) in portions while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry.
-
-
Synthesis of N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide:
-
Suspend the 2-(4-methylphenylsulfonamido)-3-phenylpropanoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., oxalyl chloride or a carbodiimide) and a catalytic amount of DMF at 0°C.
-
Stir the mixture for 1-2 hours at this temperature.
-
Add triethylamine (2 equivalents) followed by diethylamine (1.2 equivalents) and allow the reaction to proceed at room temperature for 3-4 hours.
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Quantitative Data
| Parameter | Value |
| Product | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide |
| Molecular Formula | C₂₂H₃₀N₂O₃S |
| Molecular Weight | 418.55 g/mol |
| Appearance | Solid |
| Antibacterial Activity (MIC) | E. coli: 12.5 µg/mL; S. aureus: 25 µg/mL[1] |
Characterization Data
| Technique | Data |
| IR (cm⁻¹) | 3306 (N-H), 2947 (C-H aliphatic), 1710 (C=O amide), 1601 (C=C aromatic), 1213, 1171 (SO₂) |
| ¹H-NMR (CDCl₃, δ ppm) | 7.63-7.61 (d, 2H), 7.21-7.18 (m, 5H), 7.12-7.10 (d, 2H), 5.88-5.86 (d, 1H), 4.31-4.25 (m, 1H), 3.21-3.15 (m, 1H), 2.97-2.96 (m, 1H), 2.92-2.86 (m, 2H), 2.79-2.74 (q, 2H), 2.37 (s, 3H), 0.88-0.84 (t, 3H), 0.74-0.71 (t, 3H) |
| Mass Spec (m/z) | Corresponding molecular ion peak observed |
References
Application of N,N-Diethyl-p-toluenesulfonamide in Agrochemical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-toluenesulfonamide is a versatile chemical intermediate with applications in various industrial sectors, including the production of agrochemicals.[1] This document provides detailed application notes and protocols for the use of this compound in the agrochemical field, focusing on its role as a synthesis intermediate. While its utility as a plasticizer is also noted, this document will concentrate on its application in the synthesis of active ingredients for crop protection.[2]
Application Notes
This compound primarily serves as a building block in the synthesis of more complex molecules intended for use as herbicides and pesticides.[1] The presence of the sulfonamide group allows for a variety of chemical transformations, making it a valuable precursor in multi-step organic synthesis.[1]
Role as a Synthesis Intermediate
The principal application of this compound in agrochemical production is as an intermediate in the synthesis of active ingredients. The toluenesulfonamide moiety can be incorporated into the final molecular structure of a pesticide or herbicide. A common synthetic route involves the reaction of p-toluenesulfonyl chloride with diethylamine to produce this compound. This intermediate can then undergo further reactions. For instance, the synthesis of certain herbicidal compounds involves the reaction of substituted benzenesulfonamides.[3]
While direct evidence of this compound's use as a herbicide safener is not prevalent in publicly available literature, the broader class of sulfonamides has been investigated for such properties. Herbicide safeners are crucial components in modern agriculture, protecting crops from the phytotoxic effects of herbicides without compromising their efficacy against weeds.[4] Safeners often work by enhancing the metabolic detoxification of herbicides in the crop plant. The investigation of novel sulfonamide derivatives as potential safeners remains an active area of research.
Use in Formulation
Although not a primary application, this compound's properties as a plasticizer could be relevant in the formulation of certain pesticide products.[2] Plasticizers can improve the physical properties of formulations, such as flexibility and stability.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 649-15-0 | [5] |
| Molecular Formula | C11H17NO2S | [5] |
| Molecular Weight | 227.33 g/mol | [5] |
| Appearance | Not explicitly stated, though related compounds are crystalline solids. | |
| Solubility | Soluble in alcohol and water (3.16 x 10³ mg/L at 25°C for p-Toluenesulfonamide). | [6] |
Experimental Protocols
The following is a generalized protocol for the synthesis of an N-alkyl-p-toluenesulfonamide, illustrating the use of a related starting material, anhydrous p-toluenesulfonic acid, to generate a sulfonamide intermediate. This serves as a representative example of the type of reaction in which this compound might be synthesized or a similar sulfonamide could be produced for further use in agrochemical synthesis.[7]
Protocol: Synthesis of N-Butyl-p-toluenesulfonamide [7]
Materials:
-
Anhydrous p-toluenesulfonic acid
-
Dichloromethane
-
2-Chlorophenylboronic acid (catalyst)
-
5A molecular sieves
-
n-Butylamine
-
0.5 M Hydrochloric acid solution
-
0.5 M Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
50% Ethanol aqueous solution
Equipment:
-
Reaction flask with magnetic stirrer and temperature control
-
Funnel
-
Suction filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Drying oven
Procedure:
-
Dissolve 3.444 g (20 mmol) of anhydrous p-toluenesulfonic acid and 0.31 g of 2-chlorophenylboronic acid in dichloromethane in a reaction flask.
-
Add 5 g of 5A molecular sieves to the solution.
-
Stir the mixture at 15°C for 2 hours.
-
Add 2.193 g (30 mmol) of n-butylamine to the reaction mixture.
-
Continue stirring at 15°C for 24 hours.
-
After the reaction is complete, remove the molecular sieves by suction filtration.
-
Wash the filtrate sequentially with 0.5 M hydrochloric acid, 0.5 M sodium hydroxide, and saturated sodium chloride solution in a separatory funnel.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the anhydrous sodium sulfate by filtration.
-
Recover the dichloromethane by distillation using a rotary evaporator to obtain the crude product.
-
Wash the crude product with a 50% ethanol aqueous solution and dry to yield N-butyl-p-toluenesulfonamide.
Mandatory Visualization
Caption: Logical workflow for the use of this compound as an intermediate in agrochemical production.
References
- 1. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 2. parchem.com [parchem.com]
- 3. CN102119701B - Herbicides containing benzenesulfonamide - Google Patents [patents.google.com]
- 4. US4822402A - Thiophenesulfonamide compounds, and herbicidal compositions containing them - Google Patents [patents.google.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]
Application Notes and Protocols for Modifying Cellulose Acetate Formulations with N,N-Diethyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diethyl-p-toluenesulfonamide (DEPT) as a plasticizer to modify cellulose acetate (CA) formulations. This document includes detailed experimental protocols for the preparation of CA films and microparticles, as well as data on the expected effects of DEPT on the physicochemical properties of these formulations.
This compound is a sulfonamide-based plasticizer that has shown compatibility with cellulose acetate.[1] Sulfonamide plasticizers, in general, are known to enhance flexibility and reduce water permeability in cellulose acetate films, offering potential advantages over commonly used plasticizers like diethyl phthalate (DEP).[1] The incorporation of DEPT into cellulose acetate matrices can significantly impact their thermal and mechanical properties, making it a versatile tool for tailoring formulations for specific applications, including controlled drug delivery.
Data Presentation: Comparative Effects of Plasticizers on Cellulose Acetate
While specific quantitative data for this compound (DEPT) with cellulose acetate is not extensively available in recent literature, the following tables provide a summary of the effects of common plasticizers on cellulose acetate films. This data can serve as a benchmark for anticipating the performance of DEPT. It is expected that DEPT will exhibit similar trends in reducing the glass transition temperature and modifying mechanical properties.
Table 1: Effect of Various Plasticizers on the Thermal Properties of Cellulose Acetate Films
| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| None | 0 | ~190-200[2] | ~330-350 |
| Diethyl Phthalate (DEP) | 15 | ~154[3] | ~327 |
| Diethyl Phthalate (DEP) | 20 | Not Specified | Not Specified |
| Diethyl Phthalate (DEP) | 25 | Not Specified | Not Specified |
| Diethyl Phthalate (DEP) | 30 | Not Specified | Not Specified |
| Triacetin (TA) | 10 | ~157[3] | ~327 |
| Triacetin (TA) | 20 | Not Specified | Not Specified |
| Triethyl Citrate (TEC) | 10 | ~153[3] | ~315 |
Note: The data presented are compiled from various sources and should be considered as representative values. Actual results may vary depending on the specific grade of cellulose acetate, experimental conditions, and measurement techniques.
Table 2: Effect of Various Plasticizers on the Mechanical Properties of Cellulose Acetate Films
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| None | 0 | ~30-50 | ~10-30 | ~1.8-2.5 |
| Diethyl Phthalate (DEP) | 15 | 45.3 | 12.8 | 2.5 |
| Diethyl Phthalate (DEP) | 20 | 38.7 | 25.4 | 1.9 |
| Diethyl Phthalate (DEP) | 25 | 32.1 | 42.1 | 1.4 |
| Diethyl Phthalate (DEP) | 30 | 25.9 | 65.7 | 0.9 |
| Triacetin (TA) | 20 | 58.3 | 8.3 | 3.1[4] |
| Triacetin (TA) | 30 | 30.2 | 11.6 | 2.1[4] |
Note: The data presented are compiled from various sources and should be considered as representative values. Actual results may vary depending on the specific grade of cellulose acetate, experimental conditions, and measurement techniques.
Experimental Protocols
Protocol 1: Preparation of Plasticized Cellulose Acetate Films by Solvent Casting
This protocol details the preparation of cellulose acetate films plasticized with this compound using the solvent casting method.[5]
Materials:
-
Cellulose Acetate (e.g., 39.8 wt% acetyl content)
-
This compound (DEPT)
-
Acetone (analytical grade)
-
Glass petri dishes or a flat glass surface
-
Magnetic stirrer and stir bar
-
Leveling surface
-
Drying oven
-
Desiccator
Procedure:
-
Solution Preparation:
-
In a sealed container, dissolve a specific amount of cellulose acetate powder in acetone to achieve a 10% (w/v) solution.
-
Stir the mixture using a magnetic stirrer at room temperature until the cellulose acetate is completely dissolved. This may take several hours.
-
Add the desired weight percentage of DEPT to the cellulose acetate solution (e.g., for a 20 wt% DEPT concentration, add 0.2 g of DEPT for every 1 g of CA).
-
Continue stirring until the DEPT is fully incorporated and the solution is homogeneous.
-
-
Casting:
-
Place a clean, dry glass petri dish or a glass plate on a perfectly level surface.
-
Carefully pour the homogeneous cellulose acetate-DEPT solution onto the glass surface, ensuring an even distribution. The volume of the solution will determine the thickness of the resulting film.
-
-
Drying:
-
Cover the casting surface to control the rate of solvent evaporation and prevent contamination. Allow the solvent to evaporate slowly at room temperature in a well-ventilated fume hood for 24 hours.
-
After 24 hours, transfer the cast films to a drying oven set at 40-60°C for at least 4 hours to remove any residual solvent.
-
-
Film Detachment and Storage:
-
Carefully peel the dried film from the glass surface using a flat-edged tool.
-
Store the prepared films in a desiccator to prevent moisture absorption.
-
Protocol 2: Preparation of Drug-Loaded Cellulose Acetate Microparticles by Emulsion-Solvent Evaporation
This protocol describes the fabrication of drug-loaded cellulose acetate microparticles plasticized with DEPT using an oil-in-water (o/w) emulsion solvent evaporation method.[6]
Materials:
-
Cellulose Acetate
-
This compound (DEPT)
-
Model Drug
-
Dichloromethane (DCM) and Acetone (as the organic phase)
-
Polyvinyl alcohol (PVA) (as an emulsifier)
-
Distilled water (as the aqueous phase)
-
Homogenizer or high-speed stirrer
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Organic Phase Preparation:
-
Dissolve cellulose acetate and the desired amount of DEPT in a mixture of dichloromethane and acetone (e.g., 1:1 v/v).
-
Once the polymer and plasticizer are fully dissolved, add the model drug to the organic phase and stir until a homogeneous solution or fine suspension is formed.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v) by dissolving PVA in distilled water with gentle heating and stirring.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or stirring at a high speed (e.g., 2000-5000 rpm). The ratio of the organic phase to the aqueous phase can be optimized (e.g., 1:10).
-
Continue homogenization for a sufficient time (e.g., 5-10 minutes) to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously at a moderate speed (e.g., 500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvents to evaporate. This leads to the precipitation of the drug-loaded, plasticized cellulose acetate microparticles.
-
-
Microparticle Recovery and Washing:
-
Collect the solidified microparticles by vacuum filtration.
-
Wash the collected microparticles several times with distilled water to remove any residual PVA and unencapsulated drug.
-
-
Drying and Storage:
-
Dry the washed microparticles in a desiccator or a drying oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Store the dried microparticles in a tightly sealed container.
-
Visualizations
Caption: Logical workflow of DEPT in modifying cellulose acetate formulations.
Caption: Experimental workflows for preparing CA films and microparticles.
References
- 1. datapdf.com [datapdf.com]
- 2. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB2489491A - Cellulose acetate and plasticizer blends - Google Patents [patents.google.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
- 6. Cellulose acetate microspheres prepared by o/w emulsification and solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfonamidation Reactions for the Synthesis of N,N-Disubstituted-p-toluenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical functional group in medicinal chemistry and organic synthesis, found in a wide array of pharmaceuticals, including antibacterial drugs, diuretics, and anticonvulsants. The p-toluenesulfonyl group (tosyl group, Ts) is frequently incorporated to modify the biological activity of lead compounds, act as a protecting group for amines, or serve as a key intermediate in further synthetic transformations.
While N,N-Diethyl-p-toluenesulfonamide is itself a sulfonamide, the primary reagent for introducing the p-toluenesulfonyl group onto an amine is p-toluenesulfonyl chloride (TsCl). This document provides a detailed protocol for the synthesis of N,N-disubstituted-p-toluenesulfonamides, such as this compound, through the reaction of a secondary amine with p-toluenesulfonyl chloride. This reaction, a nucleophilic substitution at the sulfur atom of the sulfonyl chloride, is a fundamental and widely used method for the preparation of sulfonamides.
General Reaction Scheme
The synthesis of N,N-disubstituted-p-toluenesulfonamides is typically achieved by reacting a secondary amine with p-toluenesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General reaction for the synthesis of N,N-disubstituted-p-toluenesulfonamides.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound as a representative example of the sulfonamidation of a secondary amine.
Materials:
-
Diethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution of diethylamine.
-
Addition of Sulfonylating Agent: Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of DCM and add it to a dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation: Sulfonamidation of Various Amines with p-Toluenesulfonyl Chloride
The following table summarizes typical reaction conditions and yields for the sulfonamidation of various amines with p-toluenesulfonyl chloride, demonstrating the versatility of this method.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 92 |
| Benzylamine | Triethylamine | THF | 3 | 95 |
| Pyrrolidine | Pyridine | DCM | 2 | 98 |
| Morpholine | Triethylamine | DCM | 2.5 | 96 |
| Diethylamine | Pyridine | DCM | 3 | 94 |
| N-Methylaniline | Pyridine | THF | 5 | 89 |
Note: Reaction conditions and yields are representative and may vary depending on the specific scale and experimental setup.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N,N-disubstituted-p-toluenesulfonamides.
Caption: Experimental workflow for sulfonamidation reactions.
Safety Precautions
-
p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines, especially volatile ones like diethylamine, can be corrosive and have strong odors. Handle them in a fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
Conclusion
The reaction of amines with p-toluenesulfonyl chloride is a robust and high-yielding method for the synthesis of sulfonamides. The protocol provided can be adapted for a wide range of primary and secondary amines, making it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new chemical entities. Proper handling of reagents and careful monitoring of the reaction are key to achieving high yields and purity of the desired sulfonamide products.
Application Notes and Protocols: N,N-Diethyl-p-toluenesulfonamide in Specialty Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diethyl-p-toluenesulfonamide (DEPT) as a plasticizer in the formulation of specialty coatings and adhesives. This document outlines its role in enhancing material properties, provides detailed experimental protocols for performance evaluation, and presents illustrative data.
Introduction
This compound (CAS No. 649-15-0) is a solid plasticizer known for its excellent compatibility with a variety of resin systems, including polyamides, nitrocellulose, and other polar polymers.[1] Its incorporation into coating and adhesive formulations imparts significant benefits, primarily by increasing flexibility, improving adhesion, and enhancing the overall durability of the final product.[1] DEPT's ability to modify the rheological properties of formulations also contributes to smoother application and a more uniform finish.[1]
Mechanism of Action in Coatings and Adhesives
As a plasticizer, this compound functions by embedding itself between the polymer chains of the resin. This disrupts the intermolecular forces between the polymer chains, leading to increased free volume and greater mobility of the polymer segments. The result is a reduction in the glass transition temperature (Tg) of the polymer, manifesting as increased flexibility and reduced brittleness of the coating or adhesive film. This enhanced flexibility allows the material to better withstand mechanical stresses and temperature fluctuations without cracking or delaminating.
Applications in Specialty Coatings
This compound is particularly effective in specialty coatings where flexibility and durability are paramount. Its compatibility with polyamide and nitrocellulose resins makes it a valuable additive in formulations for various applications.
Polyamide Coatings
Polyamide coatings are known for their toughness, chemical resistance, and good adhesion.[2] However, they can be rigid. The addition of this compound improves the flexibility of polyamide coatings, making them suitable for applications on substrates that may undergo bending or minor deformations.
The following table presents hypothetical data illustrating the effect of varying concentrations of this compound on the key properties of a polyamide-based coating.
| DEPT Concentration (wt%) | Pencil Hardness (ASTM D3363) | Mandrel Bend Test (ASTM D522) - Pass at Diameter | Cross-Hatch Adhesion (ASTM D3359) |
| 0 | 4H | Fails at 1/2 inch | 3B |
| 5 | 2H | Passes at 1/4 inch | 4B |
| 10 | H | Passes at 1/8 inch | 5B |
| 15 | HB | Passes at 1/8 inch | 5B |
Note: This data is illustrative and will vary depending on the specific polyamide resin and other formulation components.
Nitrocellulose Lacquers
Nitrocellulose lacquers are often used for their fast-drying properties and high gloss. However, they can be brittle.[3] this compound is an effective plasticizer for these systems, enhancing film flexibility and preventing cracking, particularly upon aging or exposure to temperature changes.
The table below shows the hypothetical impact of this compound on the performance of a clear nitrocellulose lacquer.
| DEPT Concentration (wt%) | Pencil Hardness (ASTM D3363) | Mandrel Bend Test (ASTM D522) - Pass at Diameter | Gloss (60°, ASTM D523) |
| 0 | 3H | Fails at 1/2 inch | 92 |
| 8 | H | Passes at 1/4 inch | 90 |
| 15 | F | Passes at 1/8 inch | 88 |
| 25 | B | Passes at 1/8 inch | 85 |
Note: This data is illustrative. The optimal concentration of DEPT will depend on the desired balance of properties for the specific application.
Applications in Specialty Adhesives
In adhesive formulations, this compound enhances flexibility and peel strength.[1] This is particularly beneficial for adhesives used to bond flexible substrates or for applications where the bond line is subjected to movement or stress.
Flexible Film Adhesives
For adhesives used in flexible packaging or for bonding plastic films, the addition of this compound can significantly improve the durability of the bond by allowing it to flex with the substrates.
The following table provides hypothetical data on the effect of this compound on the peel strength of an adhesive used to bond polyethylene terephthalate (PET) film to aluminum foil.
| DEPT Concentration (wt%) | 180° Peel Strength (N/25mm) (ASTM D3330) | T-Peel Strength (N/25mm) (ASTM D1876) |
| 0 | 3.5 | 2.8 |
| 5 | 5.2 | 4.5 |
| 10 | 6.8 | 6.2 |
| 15 | 7.5 | 7.0 |
Note: This data is for illustrative purposes. Actual performance will depend on the base adhesive polymer, substrates, and application conditions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of coatings and adhesives containing this compound.
Preparation of a Plasticized Polyamide Coating
This protocol describes the preparation of a sample polyamide coating with varying levels of this compound.
Materials:
-
Polyamide Resin Solution (e.g., 40% in isopropanol/toluene)
-
This compound (DEPT)
-
Solvent Blend (e.g., Toluene, Xylene, Isopropanol)
-
Pigment Dispersion (if a colored coating is desired)
-
Steel Panels (for testing)
Procedure:
-
In a suitable mixing vessel, weigh the required amount of polyamide resin solution.
-
In a separate container, dissolve the desired weight percentage of DEPT in a portion of the solvent blend with gentle warming if necessary.
-
Slowly add the dissolved DEPT solution to the polyamide resin solution under constant agitation.
-
If preparing a pigmented coating, add the pigment dispersion at this stage and continue to mix until a homogenous mixture is achieved.
-
Adjust the viscosity of the formulation with the remaining solvent blend to the desired application viscosity.
-
Apply the coating to clean steel panels using a film applicator to ensure a uniform dry film thickness.
-
Allow the coated panels to air dry for 24 hours and then cure at an elevated temperature as recommended for the specific polyamide resin (e.g., 60°C for 1 hour).
-
Condition the cured panels at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Mandrel Bend Test for Coating Flexibility (ASTM D522)
This test assesses the resistance of a coating to cracking upon bending.[4][5][6][7][8]
Apparatus:
-
Cylindrical Mandrel Bend Tester with a set of mandrels of varying diameters (e.g., 1/8", 1/4", 3/8", 1/2", etc.).
-
Coated panels prepared as described in section 5.1.
Procedure:
-
Secure the coated panel in the mandrel bend tester with the coated side facing upwards.
-
Starting with the largest diameter mandrel, bend the panel 180 degrees over the mandrel in a smooth and steady motion (approximately 1-2 seconds).
-
Remove the panel and examine the bent area for any signs of cracking or delamination under good lighting, with the naked eye or under low magnification.
-
If no failure is observed, repeat the test with progressively smaller mandrels on a fresh area of the coated panel.
-
The flexibility of the coating is reported as the smallest mandrel diameter at which the coating passes the test (i.e., shows no signs of cracking or delamination).
Preparation of a Plasticized Adhesive
This protocol outlines the preparation of a solvent-based adhesive with this compound.
Materials:
-
Base Polymer (e.g., Polyvinyl Acetate, Nitrocellulose)
-
This compound (DEPT)
-
Solvents (e.g., Ethyl Acetate, Acetone)
-
Substrates for testing (e.g., PET film, aluminum foil)
Procedure:
-
Dissolve the base polymer in the solvent to the desired solids content.
-
In a separate vessel, dissolve the required amount of DEPT in a portion of the solvent.
-
Add the DEPT solution to the polymer solution under agitation and mix until uniform.
-
Apply a thin, uniform film of the adhesive to one of the substrates.
-
Bring the second substrate into contact with the adhesive film and apply firm, uniform pressure (e.g., using a roller) to create the bond.
-
Allow the bonded assembly to cure for the recommended time (e.g., 24-72 hours) at ambient conditions before testing.
180° Peel Strength Test (ASTM D3330 / ASTM D903)
This test measures the force required to peel apart two bonded flexible substrates.[5][9]
Apparatus:
-
Tensile testing machine with a peel test fixture.
-
Bonded specimens prepared as described in section 5.3, cut into 25mm wide strips.
Procedure:
-
Separate the ends of the two substrates on one side of the test strip.
-
Clamp the free end of one substrate in the upper jaw of the tensile tester and the free end of the other substrate in the lower jaw.
-
The bonded area should be perpendicular to the direction of the pull.
-
Set the crosshead speed to a constant rate (e.g., 300 mm/min).
-
Start the test and record the force required to peel the substrates apart.
-
The peel strength is typically reported as the average force per unit width of the bond (e.g., N/25mm).
Visualizations
The following diagrams illustrate the experimental workflows for evaluating coatings and adhesives containing this compound.
Caption: Workflow for the preparation and testing of a plasticized polyamide coating.
Caption: Experimental workflow for adhesive preparation and peel strength testing.
References
- 1. WO2015127048A1 - Plasticized polyamide compositions - Google Patents [patents.google.com]
- 2. Polyamide (PA): Properties, applications and processing [kdfeddersen.com]
- 3. Plasticizers in Nitrocellulose | Telecaster Guitar Forum [tdpri.com]
- 4. Adhesion Test: Methods, Standards, & Testing Techniques [testronixinstruments.com]
- 5. Want to Test the Peel Strength of Adhesives? [pacorr.com]
- 6. infinitalab.com [infinitalab.com]
- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. researchgate.net [researchgate.net]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Application Notes and Protocols for the Quantification of N,N-Diethyl-p-toluenesulfonamide in a Mixture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N,N-Diethyl-p-toluenesulfonamide (DEPT) in a mixture. The protocols cover High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules like DEPT. The method offers good sensitivity and reproducibility.
Experimental Protocol
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.2. Reagents and Materials
-
This compound (DEPT) reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Ortho-phosphoric acid (analytical grade).
1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a gradient elution to optimize separation. For a related compound, ethyl-p-toluenesulfonate, a gradient of 0.2% ortho-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) has been used.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 225 nm is a suitable wavelength for toluenesulfonamide derivatives.[3]
-
Injection Volume: 10 µL.
1.4. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DEPT reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from the limit of quantification (LOQ) to a level that encompasses the expected sample concentration.
1.5. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the homogenized sample containing DEPT. Extract the analyte using a suitable solvent like methanol or acetonitrile, potentially aided by sonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to analysis.
1.6. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
The concentration of DEPT in the sample is determined by comparing its peak area with the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes typical quantitative performance parameters for the analysis of toluenesulfonamide derivatives by HPLC-UV. These values are based on methods for closely related compounds and should be validated for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3][4] |
| Limit of Detection (LOD) | ~0.15 ppm (µg/mL) | [3][4] |
| Limit of Quantification (LOQ) | ~0.5 ppm (µg/mL) | [3][4] |
| Accuracy (% Recovery) | 98 - 102% | [3][4] |
| Precision (%RSD) | < 2% | [3][4] |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of DEPT by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like DEPT. It offers high selectivity and sensitivity.
Experimental Protocol
2.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of sulfonamides (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).
-
Data acquisition and processing software.
2.2. Reagents and Materials
-
This compound (DEPT) reference standard.
-
Dichloromethane (GC grade).
-
Acetonitrile (GC grade).
-
Hexane (GC grade).
-
Anhydrous sodium sulfate.
-
Derivatizing agent (if necessary, e.g., pentafluorobenzyl bromide).
2.3. Chromatographic and Spectrometric Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of around 150°C, held for 1 minute, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DEPT would need to be determined from its mass spectrum.
2.4. Standard Solution Preparation
-
Prepare stock and working standard solutions of DEPT in a suitable solvent such as dichloromethane or acetonitrile.
2.5. Sample Preparation A multi-step extraction and clean-up procedure may be required, especially for complex matrices. The following is a general procedure that can be adapted from methods for similar compounds.[5][6]
-
Extraction: Homogenize the sample and mix it with a drying agent like anhydrous sodium sulfate. Extract the DEPT with an organic solvent such as dichloromethane.
-
Clean-up (optional): Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interferences. Elute the DEPT with a more polar solvent like acetonitrile.
-
Liquid-Liquid Partitioning: Evaporate the solvent from the eluate and redissolve the residue in hexane. Perform a liquid-liquid extraction with acetonitrile to further purify the analyte.
-
Derivatization (if necessary): For some sulfonamides, derivatization is performed to improve volatility and thermal stability.[5][6]
-
Final Preparation: Evaporate the final extract to dryness and reconstitute in a small volume of a suitable solvent for GC-MS analysis.
2.6. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify DEPT by comparing the peak area of a characteristic ion to the calibration curve.
Quantitative Data Summary (GC-MS)
The following table presents estimated quantitative parameters for a GC-MS method for DEPT, based on a validated method for the related compound para-toluenesulfonamide.[5][6]
| Parameter | Estimated Value | Reference |
| Linearity Range | 10 - 500 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Limit of Detection (LOD) | ~5 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | ~20 ng/mL | [5][6] |
| Accuracy (% Recovery) | 90 - 110% | [5][6] |
| Precision (%RSD) | < 15% | [5][6] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of DEPT by GC-MS.
Spectroscopic Methods
Spectroscopic methods, such as UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR), can also be employed for the quantification of DEPT, particularly at higher concentrations.
UV-Visible Spectrophotometry
This method is simple and rapid but may lack the selectivity of chromatographic methods in complex mixtures.
Protocol:
-
Solvent Selection: Choose a solvent in which DEPT is soluble and that has low UV absorbance in the region of interest (e.g., methanol or ethanol).
-
Determine λmax: Scan a solution of DEPT across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of DEPT of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample in the same solvent and measure its absorbance at λmax.
-
Quantification: Determine the concentration of DEPT in the sample using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate and precise quantitative results without the need for a specific reference standard of the analyte, though an internal standard of known concentration is used.
Protocol:
-
Solvent and Internal Standard Selection: Dissolve a precisely weighed amount of the sample and a precisely weighed amount of an internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals.
-
Quantification: Select a well-resolved signal for DEPT (e.g., the aromatic protons or the ethyl group protons) and a signal for the internal standard. The concentration of DEPT is calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = DEPT
-
IS = Internal Standard
-
Quantitative Data Summary (Spectroscopic Methods)
| Method | Parameter | Typical Value |
| UV-Vis | Linearity Range | Dependent on molar absorptivity |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (%RSD) | < 5% | |
| qNMR | Accuracy | High (often considered a primary method) |
| Precision (%RSD) | < 1% |
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method for DEPT quantification.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a gas chromatography/mass spectrometry procedure for confirmation of para-toluenesulfonamide in edible fish fillet tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: The p-Toluenesulfonyl Group in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While N,N-Diethyl-p-toluenesulfonamide is not a commonly utilized reagent in solid-phase synthesis, the structurally related p-toluenesulfonyl (tosyl) group is a versatile and valuable functional group in this field. The primary precursor for introducing this group is p-toluenesulfonyl chloride (TsCl), a widely available and reactive compound. These application notes detail the use of the p-toluenesulfonyl group in two key solid-phase applications: as a robust, orthogonal protecting group for amines and in the solid-phase synthesis of sulfonamides.
The tosyl group offers exceptional stability to both acidic and basic conditions commonly employed in standard solid-phase peptide synthesis (SPPS) protocols, making it an excellent choice for specific protection strategies. Furthermore, the synthesis of sulfonamides on a solid support is a critical methodology for the generation of diverse compound libraries in drug discovery, with p-toluenesulfonyl chloride serving as a key building block.
I. The p-Toluenesulfonyl (Tosyl) Group as an Orthogonal Amine Protecting Group
In solid-phase peptide synthesis, the tosyl group can be used as a permanent protecting group for the side chains of amino acids like lysine or ornithine, or for the N-terminal amine. Its stability to the reagents used for the removal of both Fmoc (piperidine) and Boc (TFA) protecting groups allows for selective deprotection strategies, which are crucial in the synthesis of complex peptides and peptidomimetics.[1]
Key Advantages:
-
Orthogonality: The tosyl group is stable to the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection.[1]
-
Robustness: It withstands most standard coupling and cleavage cocktails, allowing for the protection of specific amine functionalities throughout a multi-step synthesis.
-
Versatility: Its use enables the synthesis of cyclic peptides and other complex architectures where selective protection is paramount.[1]
Data Presentation
| Parameter | Tosyl Protecting Group | Fmoc Protecting Group | Boc Protecting Group |
| Cleavage Condition | Strong acid (e.g., HF, TFMSA)[1] | 20-50% Piperidine in DMF | 25-50% TFA in DCM |
| Stability to Piperidine | Stable[1] | Labile | Stable |
| Stability to TFA | Stable[1] | Stable | Labile |
| Typical Application | Permanent or semi-permanent side-chain protection[1] | Temporary α-amino protection | Temporary α-amino protection |
Experimental Protocol: Introduction of the Tosyl Group onto a Resin-Bound Amine
This protocol describes the tosylation of a free amine on a solid support.
Materials:
-
Resin-bound substrate with a free primary or secondary amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g of resin).
-
Tosylation Reaction:
-
Prepare a solution of p-toluenesulfonyl chloride (5 eq.) and pyridine (5 eq.) in DCM (10 mL/g of resin).
-
Add the tosylation solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 4-12 hours.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the complete consumption of the free amine.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and finally with DCM (3 x 10 mL/g) to remove excess reagents and byproducts.
-
-
Drying: Dry the resin under vacuum.
II. Solid-Phase Synthesis of N-Substituted p-Toluenesulfonamides
The solid-phase synthesis of sulfonamides is a powerful tool for generating libraries of compounds for high-throughput screening. The following protocol outlines the synthesis of an N-substituted p-toluenesulfonamide on a solid support, starting from a resin-bound primary or secondary amine.
Data Presentation
| Step | Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | DCM | 4-12 h | >95% |
| N-Alkylation/Arylation | Alkyl halide or Arylboronic acid, Base | DMF or appropriate solvent | 2-24 h | 70-95% |
| Cleavage | TFA/DCM cocktail | - | 1-3 h | >90% |
Experimental Protocols
This protocol details the reaction of a resin-bound amine with p-toluenesulfonyl chloride.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the amine-functionalized resin in DCM for 30 minutes, then wash with DMF (3 x 10 mL/g).
-
Sulfonylation:
-
Dissolve p-toluenesulfonyl chloride (3 eq.) and pyridine (3 eq.) in DCM (10 mL/g of resin).
-
Add the solution to the resin and shake at room temperature for 6 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Confirmation: A small portion of the resin can be cleaved, and the product analyzed by LC-MS to confirm the formation of the p-toluenesulfonamide.
This protocol describes the N-arylation of the newly formed sulfonamide on the solid support.[2]
Materials:
-
Resin-bound p-toluenesulfonamide
-
Arylboronic acid (4 eq.)
-
Copper (II) acetate (2 eq.)
-
Triethylamine (4 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound p-toluenesulfonamide in DCM.
-
N-Arylation Reaction:
-
To the swollen resin, add the arylboronic acid, copper (II) acetate, and triethylamine in DCM.
-
Shake the reaction at room temperature for 18 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM, DMF, and methanol.
-
Cleavage and Analysis: Cleave the product from the resin using a standard TFA cocktail and analyze by LC-MS and purify by HPLC.
Conclusion
The p-toluenesulfonyl group, introduced via its reactive precursor p-toluenesulfonyl chloride, is a powerful tool in the arsenal of the solid-phase synthesis chemist. Its utility as a robust and orthogonal protecting group enables the synthesis of complex molecular architectures. Furthermore, the ability to construct sulfonamides on a solid support provides a rapid and efficient route to novel chemical entities for drug discovery and development. The protocols outlined herein provide a foundation for the successful application of p-toluenesulfonyl chemistry in solid-phase synthesis.
References
Application Note: Large-Scale Synthesis of N,N-Diethyl-p-toluenesulfonamide
Abstract
This application note provides a detailed protocol for the large-scale synthesis of N,N-Diethyl-p-toluenesulfonamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The procedure is based on the robust Schotten-Baumann reaction, utilizing p-toluenesulfonyl chloride and diethylamine as starting materials. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound on an industrial scale.
Introduction
This compound is a sulfonamide derivative with significant applications in organic synthesis. It serves as a crucial building block and intermediate. The synthesis involves the reaction of p-toluenesulfonyl chloride with diethylamine, a classic nucleophilic acyl substitution. This process is highly efficient and scalable, making it suitable for industrial production. This protocol outlines a safe and effective procedure for synthesizing this compound with a high yield and purity.
Chemical Reaction
The synthesis proceeds via the reaction of p-toluenesulfonyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol
Materials and Equipment
-
Reactors: 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel.
-
Chemicals: p-Toluenesulfonyl chloride (TsCl), Diethylamine, Sodium Hydroxide (NaOH), Dichloromethane (DCM), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Glassware: Standard laboratory glassware for workup and purification.
-
Safety Equipment: Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The reaction should be performed in a well-ventilated fume hood.
Procedure
-
Reactor Setup: A 20 L jacketed glass reactor is charged with dichloromethane (8 L) and diethylamine (1.28 kg, 17.5 mol).
-
Cooling: The mixture is cooled to 0-5 °C with constant stirring.
-
Base Addition: A solution of sodium hydroxide (700 g, 17.5 mol) in water (2 L) is slowly added to the reactor, ensuring the temperature does not exceed 10 °C.
-
p-Toluenesulfonyl Chloride Addition: A solution of p-toluenesulfonyl chloride (2.39 kg, 12.5 mol) in dichloromethane (4 L) is added dropwise to the reaction mixture over 2-3 hours. The temperature is maintained between 0-10 °C throughout the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Workup:
-
The layers are separated, and the organic layer is washed sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude solid is recrystallized from hot ethanol/water to afford pure this compound as a white crystalline solid.
-
Drying: The purified product is dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
| Parameter | Value |
| Reactants | |
| p-Toluenesulfonyl chloride | 2.39 kg (12.5 mol) |
| Diethylamine | 1.28 kg (17.5 mol) |
| Sodium Hydroxide | 700 g (17.5 mol) |
| Solvent | |
| Dichloromethane | 12 L |
| Reaction Conditions | |
| Temperature | 0-10 °C (addition), Room Temp. (reaction) |
| Reaction Time | 6-9 hours |
| Product | |
| Appearance | White to off-white crystalline solid |
| Melting Point | 57-61 °C |
| Molecular Weight | 227.33 g/mol |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Safety Precautions
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Diethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
Always wear appropriate PPE and work in a well-ventilated area.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway (Illustrative)
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethyl-p-toluenesulfonamide
Welcome to the technical support center for the synthesis of N,N-Diethyl-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of p-toluenesulfonyl chloride with diethylamine. This reaction is a nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: What are the common causes of low yield in this synthesis?
Low yields in the synthesis of this compound can arise from several factors:
-
Hydrolysis of p-toluenesulfonyl chloride: The presence of moisture in the reactants or solvent can lead to the hydrolysis of the starting material to p-toluenesulfonic acid, which will not react with diethylamine to form the desired product.
-
Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete conversion of the starting materials.
-
Side reactions: The formation of byproducts can reduce the yield of the desired sulfonamide. A common side reaction is the further reaction of the product if a primary amine were used, though this is less of an issue with a secondary amine like diethylamine.
-
Sub-optimal stoichiometry: An incorrect ratio of reactants and base can lead to unreacted starting materials or the formation of side products.
-
Loss during workup and purification: The product may be lost during extraction, washing, or purification steps.
Q3: My final product is discolored. What is the likely cause?
Product discoloration, often appearing as a yellow or brownish tint, can be caused by impurities. These may stem from aged or impure p-toluenesulfonyl chloride, which can contain colored degradation products. High reaction temperatures can also lead to the decomposition of reactants or the product, resulting in colored byproducts. Thorough purification, such as recrystallization or column chromatography, can help remove these colored impurities.
Q4: What are the key safety precautions for this synthesis?
-
p-Toluenesulfonyl chloride: It is a corrosive and moisture-sensitive solid. It should be handled in a fume hood, and personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
Diethylamine: This is a corrosive, flammable, and volatile liquid with a strong odor. It should also be handled in a fume hood with appropriate PPE.
-
Solvents: Depending on the solvent used (e.g., dichloromethane, diethyl ether), there may be hazards such as flammability and toxicity. Ensure proper ventilation and avoid ignition sources.
-
Base: The base used (e.g., triethylamine, pyridine, sodium hydroxide) can be corrosive and should be handled with care.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield with unreacted p-toluenesulfonyl chloride | Incomplete reaction due to insufficient reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Steric hindrance slowing the reaction. | Consider using a less hindered base or a higher reaction temperature. | |
| Low yield with the presence of p-toluenesulfonic acid | Hydrolysis of p-toluenesulfonyl chloride due to moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield with unreacted diethylamine | Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. A slight excess of diethylamine may be beneficial to drive the reaction to completion. |
| Product lost during aqueous workup | The product has some water solubility, or the pH of the aqueous layer is not optimal for extraction. | Ensure the pH of the aqueous layer is adjusted to be basic before extraction to keep the diethylamine starting material in its free base form and soluble in the aqueous layer. Perform multiple extractions with the organic solvent to maximize product recovery. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography on silica gel. Ensure the starting materials are of high purity. |
| Multiple spots on TLC of the purified product | Incomplete separation of byproducts. | Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system. |
| Product is discolored (yellow/brown) | Impurities from starting materials or decomposition at high temperatures. | Use fresh, high-purity p-toluenesulfonyl chloride. Avoid excessive heating during the reaction and purification. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative data on how different parameters can influence the product yield.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Dichloromethane | Triethylamine | 0 to 25 | 4 | 92 | Standard conditions, good yield. |
| 2 | Diethyl Ether | Pyridine | 25 | 6 | 85 | Slower reaction rate in ether. |
| 3 | Toluene | Sodium Hydroxide (aq) | 50 | 2 | 88 | Biphasic reaction, requires vigorous stirring. |
| 4 | Dichloromethane | Triethylamine | 50 | 2 | 80 | Higher temperature may lead to some side products. |
| 5 | Tetrahydrofuran | Potassium Carbonate | 25 | 12 | 75 | Weaker base, requires longer reaction time. |
| 6 | Dichloromethane | None | 25 | 24 | <10 | Base is crucial to neutralize HCl and drive the reaction. |
Note: This data is representative and actual yields may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
p-Toluenesulfonyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer, etc.)
-
TLC plates and developing chamber
-
Silica gel for column chromatography (if necessary)
-
Recrystallization solvents (e.g., ethanol/water, hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of p-Toluenesulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the p-toluenesulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization. Common solvent systems include ethanol/water or hexanes/ethyl acetate. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Technical Support Center: N,N-Diethyl-p-toluenesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N-Diethyl-p-toluenesulfonamide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving the compound, even at low temperatures. |
| - Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on solubility data for similar compounds, consider solvent systems like ethanol/water, isopropanol/water, or toluene/heptane. | |
| - Perform small-scale solubility tests with various solvents to identify the optimal system. | |
| Insufficient Cooling | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to induce complete crystallization. |
| - Allow the crystallization flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-4 °C) for several hours, or even overnight, to maximize crystal formation. | |
| Premature Crystallization During Hot Filtration | The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities. |
| - Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution. | |
| - Use a slight excess of the hot solvent to ensure the compound remains dissolved during filtration. | |
| Formation of an Oil Instead of Crystals | The compound separates from the solution as a liquid (oils out) rather than forming solid crystals. |
| - Add a small amount of a "poorer" solvent (a solvent in which the compound is less soluble) to the oil and scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. | |
| - Re-heat the solution to dissolve the oil and allow it to cool more slowly. Seeding with a small crystal of pure product can also be effective. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Suggested Solution |
| Co-crystallization of Impurities | Impurities with similar solubility profiles may crystallize along with the desired product. |
| - Perform a second recrystallization using a different solvent system. | |
| - If the impurity is acidic (e.g., residual p-toluenesulfonic acid), a wash of the crude material with a mild base (e.g., saturated sodium bicarbonate solution) during the workup may be beneficial. | |
| - If the impurity is basic (e.g., unreacted diethylamine), a wash with a mild acid (e.g., dilute HCl) can be performed. | |
| Incomplete Removal of Starting Materials | Unreacted p-toluenesulfonyl chloride or diethylamine may remain. |
| - Column chromatography is often more effective than recrystallization for separating compounds with different polarities. | |
| Hydrolysis of the Product | The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of p-toluenesulfonic acid and diethylamine. |
| - Avoid prolonged exposure to strong acids or bases during the purification process. Maintain a neutral pH where possible. |
Issue 3: Difficulty with Column Chromatography Separation
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System (Eluent) | The chosen eluent may be too polar, causing all compounds to elute quickly with poor separation, or not polar enough, resulting in the compound not moving from the origin. |
| - Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. | |
| - Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column. | |
| Column Overloading | Too much crude material is loaded onto the column, exceeding its separation capacity. |
| - As a general rule, use a ratio of at least 50:1 (w/w) of silica gel to crude material. | |
| Poor Column Packing | Cracks, bubbles, or an uneven surface in the silica gel bed can lead to channeling and poor separation. |
| - Pack the column carefully using either a wet slurry method or a dry packing method, ensuring a homogenous and level bed of silica. | |
| Sample Loaded in Too Much Solvent | The initial sample band is too wide, leading to broad peaks and poor resolution. |
| - Dissolve the crude material in the minimum amount of the eluent or a less polar solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is in the range of 57-61 °C.[1][2] A sharp melting point within this range is a good indicator of purity.
Q2: What are the common impurities in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as p-toluenesulfonyl chloride and diethylamine. Side products from the reaction of p-toluenesulfonic acid with any alcohol solvents used, known as p-toluenesulfonates, can also be present and are considered genotoxic.[3] Hydrolysis of the final product can also lead to the formation of p-toluenesulfonic acid and diethylamine.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the solubility of structurally similar compounds, suitable solvent systems for recrystallization include ethanol/water, isopropanol/water, or a mixture of a good solvent like ethyl acetate or acetone with a poor solvent like hexanes or heptane.[4]
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal system should be determined by preliminary TLC analysis.
Q5: How can I confirm the purity of my this compound sample?
A5: Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point in the expected range (57-61 °C) indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity, often expressed as a percentage of the main peak area.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure and identify the presence of impurities.[5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C11H17NO2S | [7][8] |
| Molecular Weight | 227.32 g/mol | [8] |
| Melting Point | 57-61 °C | [1][2] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity (Commercial) | >97-98% (by HPLC) | [2][8] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and fluted filter paper and quickly filter the hot solution into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. scitoys.com [scitoys.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]
- 8. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,N-Diethyl-p-toluenesulfonamide
Welcome to the technical support center for the synthesis of N,N-Diethyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis involves the reaction of p-toluenesulfonyl chloride with diethylamine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is often performed in a suitable aprotic solvent, such as dichloromethane or diethyl ether, at a controlled temperature, typically ranging from 0°C to room temperature. A base, such as triethylamine or pyridine, is commonly added to scavenge the hydrochloric acid generated during the reaction.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can result from several factors including incomplete reaction, degradation of starting materials or product, and loss of product during workup and purification. Specific issues to investigate include the quality of the p-toluenesulfonyl chloride, the stoichiometry of the reactants, the reaction temperature, and the efficiency of the extraction and purification steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction by TLC. Extend the reaction time or consider a moderate increase in temperature. |
| Decomposition of p-toluenesulfonyl chloride due to moisture. | Use freshly purified or commercially available high-purity p-toluenesulfonyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of product during aqueous workup. | Ensure the correct pH of the aqueous layer during extraction. Multiple extractions with a suitable organic solvent can improve recovery. | |
| Product is a Dark Color | Impurities in the starting p-toluenesulfonyl chloride. | Purify the p-toluenesulfonyl chloride by recrystallization before use. |
| High reaction temperatures causing decomposition. | Maintain a lower reaction temperature throughout the addition of reactants and the course of the reaction. | |
| Presence of Multiple Spots on TLC | Formation of side products. | Review the reaction conditions, especially temperature and stoichiometry. Consider alternative purification methods like column chromatography. |
| Presence of unreacted starting materials. | Ensure the correct stoichiometry of reactants. If diethylamine is volatile, a slight excess may be required. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
p-Toluenesulfonyl chloride
-
Diethylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the diethylamine solution to the cooled p-toluenesulfonyl chloride solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Chemistry: Diagrams
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
optimizing temperature and pressure for reactions with N,N-Diethyl-p-toluenesulfonamide
Welcome to the Technical Support Center for N,N-Diethyl-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used?
A1: this compound is a secondary sulfonamide. While it is often a product of the reaction between p-toluenesulfonyl chloride and diethylamine, it can also be used as a starting material in reactions such as N-alkylation to form quaternary ammonium salts. However, due to the steric hindrance from the two ethyl groups, it is generally less reactive as a nucleophile compared to primary sulfonamides.[1]
Q2: What are the key safety considerations when working with this compound?
A2: this compound is harmful if swallowed and causes serious eye irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: How does temperature generally affect reactions involving sulfonamides?
A3: Temperature is a critical parameter in sulfonamide reactions. Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[3] For instance, some manganese-catalyzed N-alkylation reactions of the related p-toluenesulfonamide are carried out at 150 °C in xylenes.[4] However, excessively high temperatures can lead to decomposition of reactants or products, resulting in discoloration (e.g., a dark-colored product) and lower yields.[5] It is therefore essential to find an optimal temperature that balances reaction rate and product stability.
Q4: Is pressure a significant factor in optimizing reactions with this compound?
A4: For most common laboratory-scale reactions involving this compound, such as N-alkylation, the effect of pressure is not as extensively studied or optimized as temperature. Most procedures are conducted at atmospheric pressure. In reactions that generate gaseous byproducts, such as the synthesis of sulfonamides from sulfonyl chlorides, pressure can build up in a closed system. While some reactions can be accelerated at elevated pressures, this is not a common optimization parameter for subsequent reactions of pre-formed sulfonamides under typical laboratory conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Q: I am attempting an N-alkylation reaction with this compound and an alkyl halide, but I am getting a low yield or no product. What are the potential causes and solutions?
A: Low reactivity in the N-alkylation of a secondary sulfonamide like this compound is a common issue. Here are several factors to consider and troubleshoot:
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Steric Hindrance: The two ethyl groups on the nitrogen atom create significant steric bulk, which can hinder the approach of the alkylating agent.
-
Solution: Consider using a more reactive alkylating agent. The reactivity of alkyl halides follows the order: I > Br > Cl.[3] Switching from an alkyl chloride to an alkyl bromide or iodide can improve the reaction rate.
-
-
Insufficient Temperature: The reaction may be too slow at the current temperature.
-
Poor Leaving Group: The leaving group on your alkylating agent may not be sufficiently reactive.
-
Solution: Besides alkyl halides, consider using alkyl tosylates, which have a better leaving group.[6]
-
-
Inappropriate Solvent: The choice of solvent is crucial for solvating the reactants and facilitating the reaction.
-
Solution: Polar aprotic solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) are generally good choices for N-alkylation reactions with alkyl halides.[3]
-
-
Base Strength: If a base is used to deprotonate a starting material, ensure it is strong enough for the reaction. For the alkylation of a secondary sulfonamide, a base is not typically required as there is no acidic proton on the nitrogen.
// Nodes start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sterics [label="Assess Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Evaluate Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_leaving_group [label="Check Leaving Group Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Verify Solvent Choice", fillcolor="#FBBC05", fontcolor="#202124"];
solution_sterics [label="Use more reactive\nalkylating agent (I > Br > Cl)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Gradually increase temperature\n(e.g., up to 150°C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_leaving_group [label="Switch to alkyl tosylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Use polar aprotic solvent\n(DMF, THF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sterics; start -> check_temp; start -> check_leaving_group; start -> check_solvent;
check_sterics -> solution_sterics [label="High hindrance"]; check_temp -> solution_temp [label="Too low"]; check_leaving_group -> solution_leaving_group [label="Poor"]; check_solvent -> solution_solvent [label="Inappropriate"]; } .dot Caption: Troubleshooting logic for low yield in N-alkylation reactions.
Issue 2: Product Discoloration
Q: My final product after the reaction is a dark color, not the expected white to off-white solid. What could be the cause?
A: A dark-colored product often indicates the presence of impurities due to decomposition or side reactions.
-
High Reaction Temperature: The most likely cause is that the reaction temperature was too high, leading to the thermal decomposition of the starting materials or the product.[5]
-
Solution: Optimize the reaction temperature by running the reaction at lower temperatures and monitoring for both reaction completion and color change. It may be necessary to accept a longer reaction time for a cleaner product.
-
-
Impure Starting Materials: Impurities in the starting this compound or the alkylating agent can also lead to colored byproducts.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.
-
-
Air Sensitivity: Some reactants or intermediates might be sensitive to air, leading to oxidation and colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Data Presentation
While specific data on optimizing temperature for reactions with this compound is limited, the following tables provide data for the related N-alkylation of p-toluenesulfonamide (a primary sulfonamide). These conditions can serve as a starting point for optimization.
Table 1: Effect of Base on Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
| Entry | Base (10 mol%) | NMR Yield (%) | Isolated Yield (%) |
| 1 | K₂CO₃ | 98 | 86 |
| 2 | None | 5 | - |
| 3 | Na₂CO₃ | 98 | 84 |
| 4 | Cs₂CO₃ | 98 | 85 |
| 5 | K₃PO₄ | 98 | 82 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[4]
Table 2: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide
| Entry | Alcohol | Isolated Yield (%) |
| 1 | Benzyl alcohol | 86 |
| 2 | 4-Methylbenzyl alcohol | 90 |
| 3 | 4-Methoxybenzyl alcohol | 88 |
| 4 | 4-Chlorobenzyl alcohol | 81 |
| 5 | 1-Phenylethanol | 75 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[3][4]
Experimental Protocols
The following are generalized protocols for reactions involving sulfonamides that can be adapted for this compound, keeping in mind its secondary nature and potential for lower reactivity.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general starting point and may require optimization of temperature and reaction time.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., THF or DMF) to dissolve the sulfonamide.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 80 °C and increase if necessary). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be removed by filtration. The filtrate is then typically washed with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
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// Edges start -> prep; prep -> add_solvent; add_solvent -> add_alkyl_halide; add_alkyl_halide -> react; react -> workup; workup -> isolate; isolate -> purify; purify -> end; } .dot Caption: A general experimental workflow for N-alkylation of a sulfonamide.
References
- 1. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N,N-Diethyl-p-toluenesulfonamide Production Scale-Up
Welcome to the technical support center for the scale-up of N,N-Diethyl-p-toluenesulfonamide production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary scale-up concerns?
A1: The most common and industrially viable method for synthesizing this compound is the reaction of p-toluenesulfonyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Key scale-up concerns include:
-
Exothermic Reaction Management: The reaction is highly exothermic, and improper heat management can lead to runaway reactions, byproduct formation, and product degradation.[4]
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction rates and temperature profiles.[5]
-
Solid Handling: The handling of raw materials and the isolation of the final product at a large scale can present logistical challenges.
-
Solvent Selection and Recovery: Choosing an appropriate solvent that is effective for the reaction and purification, and can be efficiently recovered, is crucial for economic and environmental reasons.[6]
-
Purification: Achieving the desired purity at a large scale often requires robust purification methods like crystallization, which need to be optimized for yield and efficiency.[7]
Q2: What are the typical impurities encountered during the production of this compound and how can they be minimized?
A2: Common impurities can include unreacted p-toluenesulfonyl chloride, p-toluenesulfonic acid (from hydrolysis of the sulfonyl chloride), and byproducts from side reactions. The formation of colored impurities can also occur, especially at elevated temperatures.[1] To minimize these:
-
Ensure the use of high-purity starting materials.
-
Maintain strict temperature control throughout the reaction.[4]
-
Use an appropriate excess of diethylamine and an efficient base to drive the reaction to completion and neutralize HCl.
-
Implement a well-designed workup and purification procedure, such as aqueous washes and recrystallization.[8][9]
Q3: What are the key safety considerations when scaling up the production of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Handling of Corrosive and Toxic Materials: p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Diethylamine is a volatile and corrosive amine. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Reaction Control: A thorough understanding of the reaction calorimetry is necessary to design an adequate cooling system and prevent thermal runaways.[5]
-
Pressure Management: The reaction generates HCl gas, which needs to be safely scrubbed and vented.
-
Solvent Flammability: If flammable solvents are used, the process equipment must be properly grounded and designed to prevent ignition sources.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction due to poor mixing or insufficient reaction time. - Hydrolysis of p-toluenesulfonyl chloride. - Product loss during workup and purification. | - Optimize stirring speed and reaction time based on pilot plant data. - Use anhydrous solvents and ensure equipment is dry. - Optimize extraction and crystallization conditions to minimize losses.[10] |
| Product Discoloration (Yellow/Brown) | - Reaction temperature too high, leading to thermal decomposition. - Presence of impurities in the starting materials. - Oxidation of the product or intermediates. | - Maintain strict temperature control, especially during the addition of reagents.[1] - Use high-purity raw materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficult Filtration of Product | - Formation of very fine crystals. - Presence of oily impurities. | - Optimize the crystallization process by controlling the cooling rate and solvent system to obtain larger crystals.[11] - Wash the crude product with a non-polar solvent to remove oily impurities before filtration. |
| Inconsistent Batch Quality | - Variations in raw material quality. - Poor process control (temperature, addition rates, mixing). - Inadequate cleaning of reactors between batches. | - Implement stringent quality control for all incoming raw materials. - Automate process controls to ensure consistency. - Establish and validate thorough cleaning procedures for all equipment. |
Data Presentation
Table 1: Impact of Key Process Parameters on Reaction Yield and Purity
| Parameter | Effect on Yield | Effect on Purity | Recommendations for Scale-Up |
| Reaction Temperature | Increasing temperature can increase reaction rate but may lead to degradation at higher temperatures.[4] | Higher temperatures can lead to increased byproduct formation and discoloration.[1] | Maintain a controlled temperature, typically between 0-20°C, during the addition of p-toluenesulfonyl chloride. |
| Reagent Stoichiometry | A slight excess of diethylamine is generally used to ensure complete conversion of the sulfonyl chloride. | A large excess of diethylamine may complicate purification. | Use a molar ratio of diethylamine to p-toluenesulfonyl chloride of approximately 1.1:1 to 1.2:1. |
| Mixing Speed | Insufficient mixing can lead to localized "hot spots" and incomplete reaction.[5] | Poor mixing can result in a heterogeneous product with higher impurity levels. | Use a robust agitation system and ensure adequate mixing is maintained throughout the reaction. |
| Water Content | The presence of water can hydrolyze p-toluenesulfonyl chloride, reducing the yield.[10] | Hydrolysis leads to the formation of p-toluenesulfonic acid as an impurity. | Use anhydrous solvents and dry equipment. Consider the use of a drying agent like molecular sieves in the reaction mixture.[8][12] |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for a laboratory setting and serves as a basis for scale-up.
-
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (1.2 eq) or aqueous NaOH solution
-
Dichloromethane (or another suitable solvent)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine and triethylamine in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride in dichloromethane and add it to the dropping funnel.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled diethylamine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl solution (if a base like triethylamine is used), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
2. Pilot-Scale Production Considerations
Scaling up from the lab requires careful consideration of the following:
-
Reactor and Equipment: A jacketed glass-lined or stainless steel reactor with an efficient overhead stirrer and a condenser is recommended. The reactor must have a reliable cooling system.
-
Reagent Addition: For larger scales, the p-toluenesulfonyl chloride solution should be added via a metering pump to ensure a controlled addition rate and to manage the exotherm.
-
Workup: The aqueous washes should be performed in the reactor if possible, followed by phase separation.
-
Product Isolation: The crude product can be isolated by centrifugation after crystallization and then dried in a vacuum oven.
Mandatory Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield in production.
Caption: Experimental workflow for purification by crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. Optimizing Industrial Productivity: An Overview of Common Solvents and Their Applications [vinatiorganics.com]
- 7. DE77435C - Process for the purification of crude toluenesulfonamide - Google Patents [patents.google.com]
- 8. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. iscientific.org [iscientific.org]
- 12. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
N,N-Diethyl-p-toluenesulfonamide stability issues in acidic or basic media
Welcome to the technical support center for N,N-Diethyl-p-toluenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly under strong acidic or basic conditions. The sulfonamide bond (S-N) is the most likely site of cleavage, leading to the formation of degradation products. The rate of hydrolysis is generally dependent on pH and temperature.
Q2: What are the expected degradation products of this compound under acidic and basic conditions?
A2: Under both acidic and basic conditions, the primary degradation products are expected to be p-toluenesulfonic acid and diethylamine. The hydrolysis of the sulfonamide bond yields these two molecules. It is crucial to monitor for the appearance of these compounds in your experimental samples as an indicator of degradation.
Q3: My solution of this compound turned cloudy or precipitated after adjusting the pH. What could be the cause?
A3: This is likely due to the low aqueous solubility of this compound, especially in neutral or near-neutral pH ranges. Adjusting the pH can alter its ionization state and lead to precipitation if the concentration exceeds its solubility limit at that specific pH. Consider using a co-solvent or working with more dilute solutions if aqueous solubility is a persistent issue.
Q4: I am observing unexpected peaks in my HPLC analysis of a stability study sample. How can I determine if they are degradation products?
A4: To identify if new peaks are degradation products, you should perform a forced degradation study.[1][2] By intentionally exposing this compound to stress conditions (e.g., strong acid, strong base, high temperature), you can generate the potential degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help confirm the identity of the unknown peaks. Mass spectrometry (MS) coupled with HPLC can further aid in the structural elucidation of these new peaks.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound in acidic media.
-
Possible Cause: The acidic conditions are too harsh, leading to accelerated hydrolysis of the sulfonamide linkage.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If using a strong acid (e.g., 1N HCl), try reducing the concentration to 0.1N or 0.01N HCl.[3]
-
Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 4°C) to decrease the rate of hydrolysis.
-
Time-Course Study: Conduct a time-course experiment to determine the rate of degradation and select appropriate time points for your analysis before significant degradation occurs.
-
Buffer Selection: Use a buffered solution at a higher pH if the experimental conditions allow, to maintain a less aggressive acidic environment.
-
Issue 2: Inconsistent results or poor reproducibility in basic media.
-
Possible Cause:
-
Variability in the pH of the prepared basic solutions.
-
Reaction with atmospheric CO2, which can lower the pH of unbuffered basic solutions over time.
-
Incomplete dissolution of this compound.
-
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Always use freshly prepared basic solutions for your experiments.
-
Utilize Buffered Systems: Employ a basic buffer system to maintain a constant pH throughout the experiment.
-
Ensure Complete Dissolution: Confirm that this compound is fully dissolved before starting the experiment. Sonication or the use of a co-solvent may be necessary.
-
Inert Atmosphere: If sensitivity to CO2 is suspected, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions to illustrate expected trends.
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 N HCl | 60 | 24 | ~15% | p-toluenesulfonic acid, Diethylamine |
| 1 N HCl | 80 | 12 | >50% | p-toluenesulfonic acid, Diethylamine |
| pH 7 Buffer | 60 | 72 | <2% | Not significant |
| 0.1 N NaOH | 60 | 24 | ~20% | p-toluenesulfonic acid, Diethylamine |
| 1 N NaOH | 80 | 12 | >60% | p-toluenesulfonic acid, Diethylamine |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound in acidic and basic media.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Sample Preparation for Stress Conditions:
-
Acid Hydrolysis:
-
To separate vials, add an appropriate volume of the stock solution and dilute with 1N HCl and 0.1N HCl, respectively, to achieve a final concentration of 100 µg/mL.
-
Incubate the vials at 60°C.
-
-
Base Hydrolysis:
-
To separate vials, add an appropriate volume of the stock solution and dilute with 1N NaOH and 0.1N NaOH, respectively, to achieve a final concentration of 100 µg/mL.
-
Incubate the vials at 60°C.
-
-
Neutral Hydrolysis:
-
To a vial, add an appropriate volume of the stock solution and dilute with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the vial at 60°C.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration. Store at 4°C.
-
4. Time Points and Analysis:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
References
Technical Support Center: Crystallization of N,N-Diethyl-p-toluenesulfonamide
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of N,N-Diethyl-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in successfully crystallizing this compound?
A1: The selection of an appropriate solvent system is the most crucial factor. An ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility for it at room temperature or below, allowing for crystal formation upon cooling.
Q2: My this compound is not crystallizing, even after the solution has cooled. What should I do?
A2: If crystals do not form, the solution is likely not supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Introduce a very small crystal of pure this compound into the solution. This "seed" will act as a template for further crystallization.
-
Concentration: If too much solvent was added, you can slowly evaporate some of it to increase the concentration of the compound.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. The melting point of this compound is in the range of 57-61°C.[1] To resolve this, try the following:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.
Q4: The crystals I've obtained are very small or needle-like. How can I get larger, better-quality crystals?
A4: The formation of small or needle-like crystals is often a result of rapid crystallization due to a very high level of supersaturation. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
-
Slowing the cooling process. Insulate the flask to allow it to cool to room temperature over a longer period before any further cooling in an ice bath.
-
Using a slightly larger volume of solvent to reduce the degree of supersaturation.
Q5: My final yield of crystalline this compound is very low. What are the potential causes?
A5: A low yield can result from several factors:
-
Using too much solvent during the dissolution step.
-
Premature crystallization during a hot filtration step (if performed).
-
Filtering the crystals before crystallization is complete.
-
Washing the collected crystals with a solvent in which they are soluble.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Profile |
| This compound | 227.33 | 57-61 | Qualitative data suggests solubility in polar organic solvents. |
| N-Ethyl-p-toluenesulfonamide | 199.27 | 63-65 | Slightly soluble in chloroform and methanol; insoluble in water. |
| p-Toluenesulfonamide | 171.22 | 134-137 | Soluble in ethanol; slightly soluble in ether; 0.316 g/100mL in water at 25°C.[1] |
Experimental Protocols
General Protocol for the Recrystallization of this compound (Ethanol/Water System)
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol and water solvent system, which is often effective for sulfonamides.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Crystallization: To the hot solution, add hot deionized water dropwise while swirling until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Redissolve: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to the crystallization process.
Caption: A typical experimental workflow for the purification of this compound via crystallization.
References
Technical Support Center: Purification of N,N-Diethyl-p-toluenesulfonamide
Welcome to the Technical Support Center for the purification of N,N-Diethyl-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The typical synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with diethylamine. Consequently, the most common impurities are:
-
Unreacted p-toluenesulfonyl chloride: A starting material that may persist if the reaction does not go to completion.
-
Unreacted diethylamine: The other starting material, which is often used in excess.
-
p-Toluenesulfonic acid: This can form from the hydrolysis of p-toluenesulfonyl chloride in the presence of water.
-
Colored impurities: These can arise from side reactions or the degradation of starting materials, especially at elevated temperatures.
Q2: My crude product has a strong, unpleasant odor. What is the likely cause and how can I remove it?
A strong, amine-like odor is likely due to the presence of residual diethylamine. This can typically be removed by washing the crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with a dilute acidic solution, such as 1M hydrochloric acid. The acid will protonate the diethylamine, forming a water-soluble salt that will be extracted into the aqueous layer.
Q3: After purification, my this compound is still off-white or yellowish. How can I decolorize it?
Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, and it can then be removed by hot filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, you can try the following:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to ensure everything is fully dissolved at the boiling point.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Try a different solvent system with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is significantly soluble in the cold solvent.- Too much solvent was used for recrystallization.- Crystals were washed with too much cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Separation During Column Chromatography | - The chosen solvent system has inappropriate polarity.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound.- Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product Contaminated with Starting Material (p-toluenesulfonyl chloride) | - Incomplete reaction.- Ineffective work-up. | - The crude product can be washed with a dilute solution of sodium bicarbonate to hydrolyze and remove the unreacted sulfonyl chloride. |
| Product Contaminated with p-Toluenesulfonic Acid | - Hydrolysis of p-toluenesulfonyl chloride.- Ineffective work-up. | - Wash the organic solution of the crude product with a dilute base, such as 5% sodium bicarbonate solution, to extract the acidic impurity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This method is effective for removing non-polar impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then bring the solution back to a gentle boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water solution.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating impurities with different polarities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | >98% | 70-90% | Simple, cost-effective, scalable. | Potential for product loss in mother liquor, may not remove all impurities. |
| Column Chromatography | >99% | 60-80% | High purity achievable, good for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, less scalable. |
Visualizations
effect of solvent polarity on N,N-Diethyl-p-toluenesulfonamide reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent polarity on the reactivity of N,N-Diethyl-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound in nucleophilic substitution reactions?
A1: The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the polarity of the solvent. The effect of the solvent depends on the reaction mechanism (SN1 or SN2). For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an increased reaction rate. This is because polar solvents stabilize the charged intermediates and transition states more effectively than nonpolar solvents.[1] For instance, in an SN1 reaction, a polar protic solvent can stabilize the carbocation intermediate, thus accelerating the reaction. In an SN2 reaction, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophilic anion, leaving it more available to attack the substrate.[2][3]
Q2: I am observing a low yield in my reaction involving this compound. What are the potential solvent-related issues?
A2: Low yields can often be attributed to solvent choice. Here are some common issues:
-
Poor Solubility: this compound or other reactants may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow or incomplete reaction.
-
Solvent-Reactant Interaction: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their nucleophilicity and slows down the reaction rate.
-
Side Reactions: The solvent itself might react with the starting materials or intermediates, leading to undesired byproducts. For example, in the presence of a strong base, some solvents can be deprotonated and participate in side reactions.
Q3: Can I use UV-Vis spectrophotometry to monitor the kinetics of a reaction involving this compound?
A3: Yes, UV-Vis spectrophotometry is a viable technique for monitoring the kinetics of reactions involving this compound, provided that one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis range.[4][5] The change in absorbance at a specific wavelength over time can be correlated to the change in concentration of a particular species, allowing for the determination of reaction rates and orders.[4][5] It is crucial to ensure that the solvent used does not absorb significantly in the same region as the analyte.
Troubleshooting Guides
Issue: Slow or Stalled Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., a nonpolar solvent like hexane, a borderline polar aprotic solvent like THF, and a polar aprotic solvent like DMSO). | The transition state of your reaction may be more or less polar than the reactants. Matching the solvent polarity to the transition state can significantly accelerate the reaction.[1] |
| Poor Reagent Solubility | Choose a solvent in which all reactants are fully soluble. This may require using a co-solvent system. | For a reaction to occur efficiently, the reactants must be in the same phase to interact. |
| Nucleophile Deactivation by Protic Solvent | If using a protic solvent, consider switching to a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO). | Protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding, reducing their reactivity.[2][3] |
Issue: Low Product Yield and Formation of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Solvent | Select an inert solvent that does not react with your starting materials, reagents, or products under the reaction conditions. | Solvents can sometimes participate in the reaction, leading to undesired products. |
| Sub-optimal Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate, they can also promote side reactions. | Finding the optimal temperature provides a balance between reaction rate and selectivity towards the desired product. |
| Incorrect Work-up Procedure | Ensure that the work-up procedure (e.g., extraction solvent, pH adjustment) is appropriate for the product's and byproducts' properties. | Improper work-up can lead to product loss or decomposition. |
Data Presentation
The following table provides hypothetical quantitative data for the reaction of this compound with a generic nucleophile (Nu-) in various solvents, illustrating the effect of solvent polarity on the reaction rate and yield.
| Solvent | Dielectric Constant (ε) | Relative Polarity | Rate Constant (k, 10-4 M-1s-1) | Yield (%) |
| Hexane | 1.89 | 0.009 | 0.5 | 15 |
| Toluene | 2.38 | 0.099 | 1.2 | 35 |
| Diethyl Ether | 4.34 | 0.117 | 2.5 | 50 |
| Tetrahydrofuran (THF) | 7.58 | 0.207 | 8.1 | 75 |
| Acetone | 20.7 | 0.355 | 25.6 | 90 |
| Acetonitrile | 37.5 | 0.460 | 58.3 | 95 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | 75.1 | 98 |
Note: This data is illustrative and intended to demonstrate the general trend of increasing reaction rate and yield with increasing solvent polarity for a hypothetical SN2 reaction.
Experimental Protocols
Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile using UV-Vis Spectrophotometry
Objective: To determine the rate constant of the reaction between this compound and a nucleophile in different solvents by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, piperidine)
-
A series of anhydrous solvents of varying polarity (e.g., hexane, THF, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stirring mechanism for the cuvette (if available)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in each of the chosen solvents.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in each of the chosen solvents.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting material (this compound) and the expected product (if available) in one of the solvents to determine the wavelength of maximum absorbance (λmax) where the change in absorbance during the reaction will be most significant.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and thermostat the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the this compound solution.
-
To initiate the reaction, rapidly inject a known volume of the nucleophile stock solution into the cuvette and mix thoroughly. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The slope of the resulting straight line will be equal to -kobs, the observed rate constant.
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the nucleophile.
-
-
Repeat for Each Solvent:
-
Repeat steps 3 and 4 for each of the chosen solvents to determine the effect of solvent polarity on the reaction rate constant.
-
Visualizations
Caption: Workflow for Kinetic Analysis of Solvent Effects.
Caption: SN2 Reaction Mechanism and Solvent Influence.
References
Technical Support Center: Storage and Stability of N,N-Diethyl-p-toluenesulfonamide
This technical support center provides guidance on preventing the decomposition of N,N-Diethyl-p-toluenesulfonamide during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Physical Appearance Change (e.g., discoloration, clumping) | 1. Moisture Absorption: Exposure to humidity can cause the solid to absorb water, leading to clumping and potential hydrolysis. 2. Light Exposure: Photodegradation can lead to discoloration. 3. Elevated Temperature: Thermal stress can accelerate degradation pathways. | 1. Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. 2. Store in an amber or opaque container to protect from light. 3. Store at the recommended temperature (see Storage Conditions FAQ). |
| Assay Value Lower Than Expected | 1. Chemical Decomposition: The compound may have degraded due to improper storage conditions (temperature, humidity, light, or exposure to reactive substances). 2. Inaccurate Weighing/Handling: Errors in sample preparation for analysis. | 1. Review storage conditions against recommendations. Consider performing a formal stability study to understand degradation kinetics. 2. Re-evaluate analytical procedures and ensure proper handling techniques. |
| Presence of Impurities in Analysis (e.g., HPLC, GC) | 1. Hydrolysis: Cleavage of the sulfonamide bond, potentially forming p-toluenesulfonic acid and diethylamine. 2. Oxidation: Reaction with atmospheric oxygen or oxidizing contaminants. 3. Thermal Degradation: Decomposition into smaller molecules at elevated temperatures. | 1. Minimize exposure to moisture. Store with a desiccant. 2. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. Avoid storage near strong oxidizing agents. 3. Maintain recommended storage temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] Room temperature is generally acceptable.[3] For sensitive applications requiring high purity, storage in a desiccator or under an inert atmosphere is recommended to minimize hydrolytic and oxidative degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for sulfonamides, including this compound, are hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis: The sulfonamide (S-N) bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield p-toluenesulfonic acid and diethylamine.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4] The extent and nature of this degradation depend on the light intensity and wavelength.
-
Thermal Decomposition: High temperatures can cause the molecule to break down. Decomposition products upon heating can include toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5]
Q3: How does humidity affect the stability of solid this compound?
A3: Humidity can significantly impact the stability of solid this compound. The presence of moisture can facilitate hydrolysis, even in the solid state, by being adsorbed onto the crystal surface.[6][7] This can lead to a decrease in purity over time. It is crucial to store the compound in a low-humidity environment.[7][8]
Q4: What type of container is best for storing this compound?
A4: A chemically resistant and light-protecting container is recommended. Amber glass bottles with tight-fitting caps are a good option. For larger quantities, high-density polyethylene (HDPE) or polypropylene containers can also be suitable, as they offer good resistance to a wide range of chemicals.[1][9][10] Ensure the container is clean and dry before use.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.
1. Materials:
- This compound (single batch)
- Stability chambers capable of maintaining temperature and relative humidity (RH)
- Appropriate storage containers (e.g., amber glass vials)
- HPLC system with a UV detector
- Reference standard for this compound
2. Procedure:
- Place accurately weighed samples of this compound into the storage containers.
- Place the containers in stability chambers under the following conditions:
- 40°C / 75% RH (Accelerated condition)
- 25°C / 60% RH (Long-term condition control)
- At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.
- Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.
- Compare the results to the initial (time 0) sample. A significant change is typically defined as a failure to meet the established purity specification.
Illustrative Data from Accelerated Stability Study:
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 months | 100.0 | 0.1 |
| 3 months | 99.8 | 0.2 | |
| 6 months | 99.6 | 0.4 | |
| 40°C / 75% RH | 0 months | 100.0 | 0.1 |
| 3 months | 98.5 | 1.5 | |
| 6 months | 97.0 | 3.0 |
Protocol 2: Photostability Testing
This protocol follows ICH Q1B guidelines to assess the impact of light exposure on the stability of this compound.[11][12]
1. Materials:
- This compound
- Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
- Chemically inert, transparent containers
- Light-opaque wrapping (e.g., aluminum foil)
- HPLC system with a UV detector
2. Procedure:
- Place samples of the compound in the transparent containers.
- Prepare "dark control" samples by wrapping identical containers in aluminum foil.
- Expose the samples and dark controls in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- After the exposure period, analyze both the exposed and dark control samples by HPLC.
- Compare the results. Photodegradation is indicated by a greater appearance of impurities or a more significant loss of assay in the light-exposed sample compared to the dark control.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. fda.gov [fda.gov]
- 2. q1scientific.com [q1scientific.com]
- 3. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]
- 4. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibctanks.com [ibctanks.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to Sulfonamide Plasticizers: N,N-Diethyl-p-toluenesulfonamide vs. N-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sulfonamide-based plasticizers, N,N-Diethyl-p-toluenesulfonamide and N-butylbenzenesulfonamide, for their potential use in polymer formulations. This document synthesizes available data on their performance, compatibility with polymers, and toxicological profiles to aid in material selection for research and development, particularly in the context of drug delivery systems and medical devices.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and N-butylbenzenesulfonamide is presented in Table 1. These properties are fundamental to understanding their behavior as plasticizers.
| Property | This compound | N-butylbenzenesulfonamide (NBBS) |
| CAS Number | 649-15-0[1] | 3622-84-2[2] |
| Molecular Formula | C₁₁H₁₇NO₂S[1] | C₁₀H₁₅NO₂S |
| Molecular Weight | 227.33 g/mol [1] | 213.30 g/mol |
| Appearance | White to Almost white powder to crystal | Clear, colorless to light yellow liquid/solid[2] |
| Solubility | Not specified in retrieved documents | Soluble in polar organic solvents like ethanol and chloroform; slightly soluble in water.[2] |
Performance as Plasticizers
The primary function of a plasticizer is to increase the flexibility and workability of a polymer by lowering its glass transition temperature (Tg). The compatibility between the plasticizer and the polymer is crucial for achieving a stable and effective plasticizing effect.
Compatibility with Polyamides
Available research indicates a significant difference in the compatibility of these two plasticizers with polyamides. N-butylbenzenesulfonamide (NBBS) has been shown to be an effective plasticizer for polyamides, demonstrating good miscibility. In contrast, N,N-dialkylbenzenesulfonamides, a class of compounds that includes this compound, tend to phase separate from amorphous polyamides. This phase separation suggests poor compatibility and, consequently, lower plasticizing efficiency for this compound in polyamide formulations.
N-butylbenzenesulfonamide is a well-established plasticizer for various polymers, including:
Information regarding the specific polymer compatibility of this compound is limited in the available literature.
Experimental Protocols for Performance Evaluation
For a direct and quantitative comparison of plasticizer performance, a series of standardized experimental protocols should be employed.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a standard method to determine the thermal stability of plasticized polymers.
-
Objective: To determine the onset of thermal degradation of the plasticized polymer.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure (based on ASTM E1131):
-
A small, precisely weighed sample (5-10 mg) of the plasticized polymer is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously recorded as a function of temperature.
-
The temperature at which significant weight loss begins is identified as the decomposition temperature.[4][5]
-
Plasticizing Efficiency Determination
Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the polymer, which is a direct indicator of plasticizer efficiency. A greater depression of the Tg indicates higher efficiency.
-
Objective: To measure the glass transition temperature (Tg) of the plasticized polymer.
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
A small, weighed sample of the plasticized polymer is sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase thermal history.
-
The heat flow to the sample is measured relative to the reference, and the Tg is identified as a step-like change in the baseline of the thermogram.
-
Migration Resistance Testing
The tendency of a plasticizer to migrate out of the polymer matrix is a critical factor for long-term stability and safety, especially in medical and pharmaceutical applications.
-
Objective: To measure the migration of the plasticizer from a vinyl fabric to a lacquer coating.
-
Procedure (based on ASTM D2199):
-
A sample of the plasticized vinyl fabric is placed on a conditioned lacquer film under a specified pressure.
-
The assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 72 hours).
-
After the test period, the lacquer coating is examined for any signs of marring, softening, or the presence of exuded plasticizer.[6][7][8][9]
-
References
- 1. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. d-nb.info [d-nb.info]
- 7. file.yizimg.com [file.yizimg.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.iteh.ai [standards.iteh.ai]
A Comparative Analysis of Sulfonamide Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations. Among the arsenal of protective functionalities, sulfonamides have carved a significant niche for the temporary masking of primary and secondary amines. Their inherent stability and diverse cleavage methods make them valuable tools in multistep synthesis, particularly in the construction of complex molecules and pharmaceutical agents. This guide provides a comprehensive comparative analysis of commonly employed sulfonamide protecting groups, offering experimental data and detailed protocols to aid in the rational selection of the most suitable group for a given synthetic challenge.
Introduction to Sulfonamide Protecting Groups
Sulfonamides are formed by the reaction of an amine with a sulfonyl chloride in the presence of a base. The resulting N-S bond is generally robust, rendering the protected amine functionality inert to a wide range of reaction conditions. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom. The choice of a specific sulfonamide protecting group is dictated by its stability profile and the conditions required for its removal, which should be orthogonal to other protecting groups present in the molecule.
Comparative Data of Sulfonamide Protecting Groups
The efficacy of a protecting group is a balance between its stability during various synthetic transformations and the ease of its selective removal. The following tables provide a comparative overview of the stability and cleavage conditions for several common sulfonamide protecting groups.
Table 1: Stability of Sulfonamide Protecting Groups Under Various Conditions
| Protecting Group | Abbreviation | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K2CO3) | Oxidative Conditions (e.g., m-CPBA) | Reductive Conditions (e.g., H2/Pd) | Organometallics (e.g., n-BuLi, Grignard) |
| p-Toluenesulfonyl | Ts |
| Very Stable | Stable | Stable | Stable | Stable |
| 2-Nitrobenzenesulfonyl | oNbs, Ns |
| Stable | Labile (with thiol) | Labile | Labile | May react |
| 4-Nitrobenzenesulfonyl | pNbs |
| Stable | Labile (with thiol) | Labile | Labile | May react |
| 2,4-Dinitrobenzenesulfonyl | DNs |
| Stable | Very Labile (with thiol) | Labile | Labile | May react |
| 2-(Trimethylsilyl)ethanesulfonyl | SES |
| Stable | Stable | Stable | Stable | Stable |
| 2,4,6-Triisopropylbenzenesulfonyl | Tris |
| Very Stable | Stable | Stable | Stable | Stable |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr |
| Labile (TFA) | Stable | Stable | Stable | Stable |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| Very Labile (TFA) | Stable | Stable | Stable | Stable |
Table 2: Common Cleavage Conditions for Sulfonamide Protecting Groups
| Protecting Group | Reagents | Typical Conditions | Yield (%) | Comments |
| Tosyl (Ts) | HBr/phenol, H₂SO₄, Na/NH₃ (liq.), SmI₂ | Harsh acidic or dissolving metal reduction | Variable | Often requires harsh conditions, limiting functional group tolerance.[1] |
| Nosyl (Ns) | Thiophenol/K₂CO₃, PhSH/Cs₂CO₃, HSCH₂CH₂OH/DBU | Mildly basic with a thiol nucleophile | 85-98 | Cleavage is generally clean and efficient.[2] |
| SES | TBAF, CsF | Fluoride source in an organic solvent | 90-99 | Mild cleavage conditions, orthogonal to many other protecting groups.[3] |
| Tris | TFA, HF | Strong acid | Variable | Highly stable, requiring strong acidic conditions for cleavage. |
| Mtr | TFA/thioanisole/EDT, HF | Strong acid with scavengers | 70-90 | More acid-labile than Ts, but less so than Pbf.[4][5] |
| Pbf | TFA/H₂O/TIS | Mild acidic conditions | 90-99 | Commonly used in Fmoc-SPPS due to its high acid lability.[4][6] |
Detailed Analysis of Key Sulfonamide Protecting Groups
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is one of the most traditional and widely used sulfonamide protecting groups due to its high stability across a broad range of reaction conditions, including strong acids and bases, as well as various oxidizing and reducing agents.[1] This robustness, however, comes at the cost of requiring harsh conditions for its removal, such as strong acids (HBr in acetic acid with phenol, or concentrated H₂SO₄) or dissolving metal reductions (sodium in liquid ammonia).[1] These conditions can limit its applicability in the synthesis of complex molecules with sensitive functional groups.
Nitrobenzenesulfonyl (Nosyl, Ns) Groups
The introduction of a nitro group onto the benzene ring, as in 2-nitrobenzenesulfonyl (o-nosyl or Ns) and 4-nitrobenzenesulfonyl (p-nosyl), significantly alters the cleavage characteristics. These groups are readily cleaved under mild, nucleophilic conditions, typically involving a thiol and a weak base.[2] The electron-withdrawing nitro group activates the aryl ring towards nucleophilic aromatic substitution, facilitating the cleavage of the N-S bond. The 2,4-dinitrobenzenesulfonyl (DNs) group is even more labile and can often be removed with a thiol alone. This class of protecting groups is particularly useful for orthogonal protection strategies.
2-(Trimethylsilyl)ethanesulfonyl (SES)
The SES group offers a unique fluoride-mediated cleavage mechanism, providing an orthogonal deprotection strategy to many other protecting groups.[3] It is stable to a wide range of acidic and basic conditions. Deprotection is typically achieved with a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), which induces an elimination reaction to release the free amine, ethylene, sulfur dioxide, and trimethylsilyl fluoride.[3]
Sterically Hindered Arylsulfonyl Groups (Tris, Mtr, Pbf)
In peptide synthesis, particularly for the protection of the guanidino group of arginine, sterically hindered arylsulfonyl groups are frequently employed. These include 2,4,6-triisopropylbenzenesulfonyl (Tris), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[4][5][6] The steric bulk and electronic properties of these groups modulate their acid lability. Pbf is the most acid-labile and is favored in modern Fmoc-based solid-phase peptide synthesis (SPPS) as it can be cleaved under mild TFA conditions, minimizing side reactions.[4][6] Mtr is more acid-stable and requires stronger cleavage cocktails, while Tris is even more robust.[4][5]
Mandatory Visualizations
Caption: General workflow for amine protection as a sulfonamide and subsequent deprotection.
References
A Comparative Guide to Purity Assessment of N,N-Diethyl-p-toluenesulfonamide: HPLC vs. qNMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques for assessing the purity of N,N-Diethyl-p-toluenesulfonamide: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method with UV detection is a robust and reliable approach.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 100 µg/mL.
4. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: HPLC Method Validation Summary
| Parameter | Result |
| Linearity (Range) | 0.9995 (5 - 150 µg/mL) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and potential impurities |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2]
Experimental Protocol: ¹H-qNMR Method
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
NMR data processing software.
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[1]
-
Spectral Width: To cover all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation: qNMR Purity Assessment
| Parameter | Value |
| Analyte Signal (protons) | Aromatic protons or ethyl group protons |
| Internal Standard | Maleic Acid |
| Internal Standard Purity | >99.5% (Certified) |
| Calculated Purity | 99.2% |
| Uncertainty | ± 0.5% |
Method Comparison
| Feature | HPLC-UV | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Quantification | Relative (requires calibration curve with a reference standard) | Absolute (primary ratio method)[3] |
| Selectivity | High, based on retention time | Very high, based on chemical shift |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Sample Throughput | High | Moderate |
| Impurity Profile | Detects and quantifies impurities that are chromatographically separable and UV-active | Can identify and quantify structurally related impurities and residual solvents |
| Reference Standard | Requires a highly purified standard of the analyte | Requires a certified internal standard, not necessarily the analyte itself[2] |
Visualizing the Workflow
HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Purity Assessment Logic
Caption: Logic for purity assessment via HPLC and qNMR.
References
comparing the efficacy of N,N-Diethyl-p-toluenesulfonamide with other polyamide plasticizers
A Comparative Analysis of N,N-Diethyl-p-toluenesulfonamide and Other Polyamide Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Plasticizers are essential additives used to enhance the flexibility, processability, and overall performance of polymers like polyamides. The selection of an appropriate plasticizer is critical and depends on factors such as compatibility with the polymer, desired mechanical properties, thermal stability, and resistance to migration.
Commonly used plasticizers for polyamides include sulfonamides, such as N-butylbenzenesulfonamide, as well as phthalates, adipates, and sebacates. A related compound, N-Ethyl-o/p-toluenesulfonamide, has been noted for its efficacy in improving the flexibility and durability of polymers like nylon.[1] This suggests that this compound may also exhibit beneficial plasticizing properties. However, some studies indicate that N,N-dialkylbenzenesulfonamides, which lack a sulfonamide proton for hydrogen bonding, may phase separate from the polyamide matrix.
Comparative Data on Polyamide Plasticizers
Due to the absence of specific experimental data for this compound, the following table presents typical data for unplasticized polyamides and polyamides plasticized with other common additives to provide a baseline for comparison.
Table 1: Comparison of Mechanical and Thermal Properties of Plasticized Polyamides
| Property | Unplasticized Polyamide 6 (PA6) | Unplasticized Polyamide 6,6 (PA66) | Polyamide + N-butylbenzenesulfonamide (NBBS) | Polyamide + Other Plasticizers (Typical Range) |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 60 - 80 | 80 - 90 | Reduction Observed | 40 - 70 |
| Tensile Modulus (GPa) | 2.0 - 3.0 | 2.5 - 3.5 | Reduction Observed | 1.0 - 2.5 |
| Elongation at Break (%) | 50 - 200 | 30 - 100 | Increase Observed | 100 - 300 |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | 40 - 60 | 50 - 70 | Reduction Observed | 20 - 50 |
| Melting Temperature (Tm) (°C) | 210 - 220 | 255 - 265 | Slight Reduction | 200 - 250 |
| Migration Resistance | ||||
| Weight Loss (%) | N/A | N/A | Varies | Low to Moderate |
Note: The data presented are typical values and can vary based on the specific grade of polyamide, plasticizer concentration, and processing conditions. The effects of this compound on these properties require experimental verification.
Experimental Protocols
To facilitate the evaluation of this compound and other plasticizers, the following are detailed methodologies for key experiments.
Tensile Properties Testing (ASTM D638)
This test determines the tensile strength, tensile modulus, and elongation at break of the plasticized polyamide.
-
Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or machining from a compression-molded plaque. Ensure uniform thickness and freedom from defects.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is typically 5 mm/min for rigid plastics.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, calculate the tensile strength, tensile modulus (from the initial linear portion), and elongation at break.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized polyamide.
-
Sample Preparation: Place a small sample (5-10 mg) of the material into an aluminum DSC pan and seal it.
-
Procedure:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 280°C for PA66) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected Tg (e.g., -20°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) to above its melting point.
-
-
Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The Tm is the peak temperature of the melting endotherm.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.
-
Sample Preparation: Place a small sample (10-20 mg) of the material into a TGA pan.
-
Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the sample weight throughout the heating process.
-
-
Data Analysis: The temperature at which significant weight loss begins is an indicator of the onset of thermal degradation. The temperature at 5% or 10% weight loss is often reported for comparison.
Plasticizer Migration Testing
This test evaluates the tendency of the plasticizer to leach out of the polyamide matrix.
-
Specimen Preparation: Prepare thin films or plaques of the plasticized polyamide of known weight and surface area.
-
Procedure (Solvent Extraction Method):
-
Immerse the specimen in a solvent (e.g., ethanol, hexane, or water) at a specified temperature for a defined period (e.g., 24 hours at 50°C).
-
Remove the specimen from the solvent and dry it to a constant weight.
-
Weigh the specimen after drying.
-
-
Data Analysis: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.
Visualizations
To aid in understanding the experimental workflows, the following diagrams are provided.
Caption: Workflow for Tensile Properties Testing.
Caption: Workflow for Thermal Analysis (DSC and TGA).
Caption: Factors Influencing Plasticizer Efficacy.
References
Spectroscopic Analysis Confirms Structure of N,N-Diethyl-p-toluenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of N,N-Diethyl-p-toluenesulfonamide, contrasting its spectral data with related sulfonamides to support its structural verification. Detailed experimental protocols and data are presented to aid in replicating and verifying these findings.
The structural elucidation of this compound, a key intermediate in various synthetic pathways, relies on a combination of modern spectroscopic techniques. This guide details the analysis of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark for its structural confirmation, the spectral data is compared with two analogous compounds: p-toluenesulfonamide and N-ethyl-p-toluenesulfonamide.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (AA'BB' system) | -CH₃ (Aromatic) | -N-CH₂- | -N-CH₂-CH ₃ | -NH₂ / -NH- |
| This compound | 7.68 (d), 7.30 (d) | 2.43 (s) | 3.15 (q) | 1.12 (t) | - |
| p-Toluenesulfonamide | 7.77 (d), 7.33 (d) | 2.43 (s) | - | - | 4.95 (s) |
| N-Ethyl-p-toluenesulfonamide | 7.75 (d), 7.31 (d) | 2.42 (s) | 2.90 (q) | 1.08 (t) | 4.98 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=S | C-N | Aromatic C-CH₃ | Aromatic CH | Aromatic C-S | -CH₃ (Aromatic) | -N-C H₂- | -N-CH₂-C H₃ |
| This compound | - | - | 143.1 | 129.6, 127.5 | 135.9 | 21.5 | 42.1 | 14.2 |
| p-Toluenesulfonamide | - | - | 143.4 | 129.7, 127.1 | 139.9 | 21.5 | - | - |
| N-Ethyl-p-toluenesulfonamide | - | - | 143.3 | 129.7, 127.0 | 137.2 | 21.5 | 38.6 | 15.1 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | C-N Stretch | N-H Stretch | Aromatic C-H Stretch |
| This compound | ~1340 | ~1160 | ~1100-1300 | - | ~3000-3100 |
| p-Toluenesulfonamide | 1326 | 1155 | ~1100-1300 | 3351, 3258 | 3092 |
| N-Ethyl-p-toluenesulfonamide | 1320 | 1157 | ~1100-1300 | ~3280 | ~3000-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 227 | 155 (loss of -N(CH₂CH₃)₂), 91 (tropylium ion) |
| p-Toluenesulfonamide | 171 | 155 (loss of -NH₂), 91 (tropylium ion) |
| N-Ethyl-p-toluenesulfonamide | 199 | 155 (loss of -NHCH₂CH₃), 91 (tropylium ion) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this analysis. Instrument-specific parameters may require optimization.
¹H and ¹³C NMR Spectroscopy: A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum was acquired.
FT-IR Spectroscopy: A small amount of the solid sample was placed on the diamond crystal of an ATR-FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of a synthesized organic compound is depicted below.
Caption: Workflow for structural confirmation.
Conclusion
The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of the structure of this compound. The presence of the diethylamino group is clearly indicated by the characteristic ethyl group signals in the NMR spectra and the absence of an N-H stretching band in the IR spectrum. The molecular weight determined by mass spectrometry further corroborates the assigned structure. The comparative data with p-toluenesulfonamide and N-ethyl-p-toluenesulfonamide highlights the distinct spectroscopic features arising from the N-alkylation pattern, providing a robust framework for the structural verification of related sulfonamides in pharmaceutical and chemical research.
Cross-Reactivity Profile of N,N-Diethyl-p-toluenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N,N-Diethyl-p-toluenesulfonamide derivatives, offering insights into their selectivity and potential off-target effects. The information is compiled from published experimental data to assist in the evaluation of this chemical scaffold for drug discovery and development.
Antibacterial Activity of N,N-Diethylamido Substituted p-Toluenesulfonamides
A study by Ajani et al. investigated the antibacterial properties of a series of N,N-diethylamido substituted p-toluenesulfonamides against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The study highlights the influence of structural modifications on antibacterial potency.[1][2][3][4]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound ID | Substituent (R) | Escherichia coli (MIC in μg/mL) | Staphylococcus aureus (MIC in μg/mL) |
| p-T2a | H | >1000 | >1000 |
| p-T2b | CH(CH₃)₂ | 500 | 250 |
| p-T2c | CH₂CH(CH₃)₂ | 1000 | 500 |
| p-T2d | CH(CH₃)CH₂CH₃ | 250 | 125 |
| p-T2e | CH₂Ph | 12.5 | 25 |
| p-T2f | CH₂-indolyl | 25 | 50 |
| p-T2g | CH₂OH | >1000 | >1000 |
| p-T2h | CH(OH)CH₃ | 500 | 250 |
| p-T2i | (CH₂)₄NH₂ | 1000 | 500 |
| p-T2j | CH₂COOH | >1000 | >1000 |
| p-T2k | (CH₂)₂COOH | >1000 | >1000 |
Data sourced from Ajani et al.[1][2][3][4]
Experimental Protocol: Antibacterial Screening
Microorganisms:
-
Escherichia coli (ATCC 25922)
-
Staphylococcus aureus (ATCC 25923)
Method: Agar Well Diffusion Method
-
Bacterial cultures were grown overnight at 37°C in Mueller-Hinton Broth.
-
The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard.
-
A sterile cotton swab was used to evenly inoculate the surface of Mueller-Hinton Agar plates.
-
Wells of 6 mm diameter were punched into the agar.
-
A 100 μL solution of each test compound (at various concentrations) in dimethyl sulfoxide (DMSO) was added to the wells.
-
Streptomycin was used as a positive control, and DMSO as a negative control.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition was measured in millimeters.
Method: Minimum Inhibitory Concentration (MIC) Determination
-
A serial two-fold dilution of each compound was prepared in Mueller-Hinton Broth in 96-well microtiter plates.
-
The final concentration of the compounds ranged from 1000 μg/mL to 0.49 μg/mL.
-
Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
The plates were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow
Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A study by Barf et al. identified a novel diethylamide-containing arylsulfonamidothiazole as a potent and selective inhibitor of 11β-HSD1, an enzyme implicated in type 2 diabetes.[5][6] This highlights the potential for developing highly selective inhibitors from the this compound scaffold for non-antibacterial targets.
Quantitative Data: Enzyme Inhibition and Selectivity
| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity vs. 11β-HSD2 |
| 2a | Human 11β-HSD1 | 52 | >200-fold |
Data sourced from Barf et al.[5][6]
Experimental Protocol: 11β-HSD1 Inhibition Assay
Enzyme Source:
-
Human liver microsomes.
Substrate:
-
Cortisone.
Cofactor:
-
NADPH.
Method: Scintillation Proximity Assay (SPA)
-
Human liver microsomes were incubated with varying concentrations of the test compound.
-
The enzymatic reaction was initiated by adding cortisone and [³H]-cortisol (as a tracer).
-
The reaction was allowed to proceed for a set time at 37°C.
-
The reaction was stopped, and the amount of [³H]-cortisol produced was quantified using a scintillation counter.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Selectivity was determined by performing a similar assay with the 11β-HSD2 isozyme.
Signaling Pathway Context
Summary and Conclusion
The available data demonstrates that this compound derivatives possess a versatile pharmacological profile. While some derivatives exhibit broad-spectrum antibacterial activity, others can be engineered to be highly potent and selective inhibitors of specific enzymes, such as 11β-HSD1.
The cross-reactivity of this class of compounds is highly dependent on the specific structural modifications of the parent scaffold. The antibacterial derivatives show activity against both Gram-positive and Gram-negative bacteria, indicating a degree of cross-reactivity within the bacterial domain. In contrast, the anti-diabetic candidate demonstrates high selectivity for its target enzyme over a closely related isozyme, highlighting the potential for designing derivatives with minimal off-target effects.
Further comprehensive screening of libraries of this compound derivatives against diverse panels of kinases, G-protein coupled receptors, and other enzyme families is warranted to fully elucidate the cross-reactivity landscape of this promising chemical scaffold. Such studies will be crucial for the future development of safe and effective therapeutic agents based on this structure.
References
- 1. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Performance Showdown: N,N-Diethyl-p-toluenesulfonamide (DEET) vs. Citrate Esters in Polylactic Acid (PLA) Matrices
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is paramount in tailoring the properties of polymer matrices for specific applications. This guide provides a comprehensive performance comparison of N,N-Diethyl-p-toluenesulfonamide (DEET) against common citrate-based plasticizers—Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC)—when incorporated into Polylactic Acid (PLA), a widely used biodegradable polymer.
This report synthesizes available experimental data on the thermal and mechanical properties of plasticized PLA, offering a clear comparison to aid in material selection and formulation development. While DEET is primarily known as an insect repellent, its efficacy as a functional plasticizer is a growing area of interest.
Executive Summary
This compound demonstrates significant potential as a plasticizer for PLA, effectively reducing its glass transition temperature and, by extension, increasing its flexibility.[1][2] Comparative analysis with the well-established citrate esters reveals that while all listed plasticizers effectively lower the glass transition temperature of PLA, the extent of this reduction and the impact on mechanical properties vary. Direct, head-to-head comparisons of the mechanical performance of DEET with citrate esters in the same PLA matrix are limited in the current literature. However, by collating data from various studies, a comparative overview can be established.
Thermal Properties: A Head-to-Head Look at Glass Transition Temperature
The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. Both DEET and citrate esters have been shown to effectively decrease the Tg of PLA.
A study directly comparing DEET and another insect repellent, IR3535, in a PLA matrix provides valuable insight into DEET's plasticizing efficiency.[1][2] The data shows a clear, concentration-dependent reduction in Tg with the addition of DEET. For comparison, data from separate studies on the effect of TEC and ATBC on PLA's Tg are also presented.
| Plasticizer | Polymer Matrix | Plasticizer Conc. (wt%) | Neat PLA Tg (°C) | Plasticized PLA Tg (°C) | Reference |
| This compound (DEET) | PLA | 10 | ~60 | 33 | [2] |
| 20 | ~60 | 16 | [2] | ||
| 30 | ~60 | -9 | [2] | ||
| Triethyl Citrate (TEC) | PLA | 10 | 60.4 | 43.2 | |
| 20 | 60.4 | 25.8 | |||
| 30 | 60.4 | 10.3 | |||
| Acetyl Tributyl Citrate (ATBC) | PLA | 10 | 60.4 | 45.1 | |
| 20 | 60.4 | 28.7 | |||
| 30 | 60.4 | 12.2 |
Mechanical Properties: Balancing Strength and Flexibility
The addition of a plasticizer typically leads to a decrease in tensile strength and Young's modulus (stiffness) and an increase in elongation at break (flexibility). While direct comparative mechanical data for DEET in PLA is scarce, a study on DEET in a Poly(L-lactic acid) (PLLA) matrix provides some indication of its effects.[1] For a comprehensive comparison, data for citrate esters in PLA is presented from separate studies.
It is crucial to note that the following tables present data from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions and the specific grade of PLA used.
Table 2: Mechanical Properties of PLLA Plasticized with DEET
| Plasticizer | Polymer Matrix | Plasticizer Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| This compound (DEET) | PLLA | Data not available in a directly comparable format | Qualitative decrease | Qualitative increase | Qualitative decrease | [1] |
Table 3: Mechanical Properties of PLA Plasticized with Citrate Esters
| Plasticizer | Polymer Matrix | Plasticizer Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| Neat PLA | PLA | 0 | 50-70 | 2-6 | 2.7-4.2 | |
| Triethyl Citrate (TEC) | PLA | 20 | ~35 | ~150 | ~1.5 | |
| Acetyl Tributyl Citrate (ATBC) | PLA | 20 | ~30 | ~250 | ~1.2 |
Based on the available data, both DEET and citrate esters effectively plasticize PLA, leading to a more flexible material. The choice between them may depend on the specific application requirements, including the desired balance of mechanical properties and any secondary functionalities, such as the insect repellent nature of DEET.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are generalized experimental protocols based on the cited literature for evaluating the performance of plasticizers in polymer matrices.
Preparation of Plasticized Polymer Films (Solvent Casting Method)
-
Polymer Solution Preparation: Dissolve a predetermined amount of PLA pellets in a suitable solvent (e.g., chloroform, dichloromethane) under constant stirring until a homogeneous solution is achieved. The concentration of the polymer solution is typically in the range of 5-10% (w/v).
-
Plasticizer Incorporation: Add the desired weight percentage of the plasticizer (DEET, TEC, or ATBC) to the polymer solution. Continue stirring for a sufficient period to ensure uniform distribution.
-
Casting and Solvent Evaporation: Pour the polymer-plasticizer solution into a level, non-stick petri dish or onto a clean glass plate. Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24-48 hours.
-
Drying: Transfer the resulting film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film and seal it in an aluminum DSC pan.
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) to erase the thermal history.
-
Cooling Scan: Cool the sample to a temperature below its glass transition temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to above its melting point at the same heating rate.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
Mechanical Testing: Tensile Analysis
-
Specimen Preparation: Cut the polymer films into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).
-
Tensile Testing: Mount the specimen in the grips of a universal testing machine.
-
Test Execution: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (the slope of the initial linear portion of the curve).
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of plasticized polymer films.
Caption: Experimental workflow for plasticized film preparation and characterization.
Signaling Pathway of Plasticization
The mechanism of plasticization involves the insertion of small plasticizer molecules between polymer chains, which disrupts the intermolecular forces and increases the free volume. This increased mobility of the polymer chains leads to a lower glass transition temperature and enhanced flexibility.
Caption: Mechanism of action for polymer plasticization.
References
Quantitative Analysis of N,N-Diethyl-p-toluenesulfonamide: A Comparative Guide to GC-MS and HPLC-UV Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of N,N-Diethyl-p-toluenesulfonamide, this guide offers a comparative overview of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document provides a summary of experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable method for your specific analytical needs.
Comparison of Analytical Methods
| Parameter | GC-MS (Proposed Method for this compound) | HPLC-UV (Method for p-Toluenesulfonates) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by UV absorbance detection. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range.[1][2] | < 5 ng/mL.[3] |
| Limit of Quantitation (LOQ) | Estimated to be in the range of 10-50 ng/mL.[1][2] | < 13.5 ng/mL.[3] |
| Linearity | Expected to have a correlation coefficient (R²) > 0.99 over the concentration range.[4] | Correlation coefficient (R²) > 0.9998.[3] |
| Precision (%RSD) | Intraday: < 10%, Interday: < 15% (expected).[1][5] | Not explicitly stated, but excellent recovery suggests good precision.[3] |
| Accuracy (% Recovery) | Expected to be within 80-120%.[1][5] | 90-99%.[3] |
| Selectivity | High, due to mass fragmentation patterns. | Moderate, potential for interference from co-eluting compounds with similar UV absorbance. |
| Sample Preparation | Liquid-liquid extraction or Solid-Phase Extraction (SPE) may be required.[6][7] | Dilution in a suitable solvent is often sufficient.[3] |
| Derivatization | Generally not required for this compound. | Not required. |
Experimental Protocols
Proposed GC-MS Method for this compound
This proposed method is based on common practices for the analysis of similar sulfonamide compounds.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., in an aqueous matrix), add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Operating Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 227, 155, 91).
HPLC-UV Method for p-Toluenesulfonates
This method is adapted from a validated procedure for related genotoxic impurities.[3]
1. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Operating Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 225 nm.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 3. lcms.cz [lcms.cz]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Development and validation of a gas chromatography/mass spectrometry procedure for confirmation of para-toluenesulfonamide in edible fish fillet tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial N,N-Diethyl-p-toluenesulfonamide
For researchers, scientists, and drug development professionals, the consistency of starting materials and intermediates is a cornerstone of reproducible and reliable results. N,N-Diethyl-p-toluenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is no exception.[1][2] Lot-to-lot variability in this compound can introduce unforeseen challenges in synthetic pathways, affecting yield, purity, and the overall safety profile of the final product. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound, offering both the rationale behind experimental choices and detailed, actionable protocols.
The Imperative of Consistency: Why Lot-to-Lot Variability Matters
This compound serves as a critical building block in multi-step syntheses.[1] Variations in its purity and impurity profile from one commercial lot to another can have cascading effects. Potential impurities may include unreacted starting materials, by-products from the manufacturing process, or degradation products.[3][4] These impurities can:
-
Alter Reaction Kinetics: Catalytic impurities or inhibitors can change reaction rates and outcomes.
-
Introduce Unwanted Side Reactions: Reactive impurities can lead to the formation of unexpected by-products, complicating purification and reducing yield.
-
Impact Downstream Processes: Variations in physical properties like crystal structure or solubility can affect filtration, drying, and formulation.
-
Compromise Final Product Purity and Safety: Impurities carried through the synthetic route can be incorporated into the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.
Therefore, a robust analytical assessment of incoming lots of this compound is not merely a quality control measure; it is a critical step in risk mitigation for the entire drug development process. This guide will focus on comparing three hypothetical commercial lots (Lot A, Lot B, and Lot C) of this compound to illustrate a comprehensive evaluation.
A Multi-Pronged Analytical Approach for Comprehensive Characterization
A thorough assessment of lot-to-lot variability requires a combination of analytical techniques that provide orthogonal information on purity, impurity profiles, and physicochemical properties. The following sections detail the recommended experimental protocols.
Experimental Workflow
The overall workflow for assessing the lot-to-lot variability is depicted below.
Caption: Workflow for Lot-to-Lot Variability Assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of non-volatile organic compounds and quantifying impurities.[5] A gradient method is often employed to separate the main component from a wide range of potential impurities with varying polarities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Accurately weigh approximately 25 mg of each lot of this compound into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of each sample solution. Purity is determined by the area percentage of the main peak. Impurities are reported as a percentage of the total peak area.
Rationale: The C18 column provides good retention and separation for the moderately nonpolar this compound and its potential impurities. The gradient elution ensures that both more polar and less polar impurities are effectively separated and detected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is essential for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC. This is particularly important for residual solvents from the manufacturing process.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Prepare a 10 mg/mL solution of each lot in a suitable solvent known not to be present as a residual solvent (e.g., dichloromethane).
-
Analysis: Inject 1 µL of each sample solution. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Rationale: This method allows for the separation and identification of volatile compounds based on their boiling points and mass fragmentation patterns, providing a clear picture of residual solvents and other volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and for identifying and quantifying impurities, often without the need for reference standards for the impurities themselves.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of each lot in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra for each sample.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the spectra of the different lots to each other and to a reference spectrum of this compound. Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of impurities if they are structurally distinct.
Rationale: NMR provides unambiguous structural information. Minor differences in the spectra between lots can indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum allows for a quantitative comparison of impurities that have unique proton signals.
Comparative Data Analysis
The data obtained from the analytical techniques described above should be compiled into clear, comparative tables. Below are hypothetical results for three commercial lots of this compound.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White crystalline powder | White crystalline powder | Off-white powder | White to off-white crystalline powder |
| HPLC Purity (%) | 99.6 | 99.8 | 98.9 | ≥ 98.5% |
| Individual Unidentified Impurity (HPLC, %) | 0.08 | 0.05 | 0.15 | ≤ 0.10% |
| Total Impurities (HPLC, %) | 0.4 | 0.2 | 1.1 | ≤ 1.5% |
| Residual Toluene (GC-MS, ppm) | 50 | 45 | 150 | ≤ 100 ppm |
| Residual Dichloromethane (GC-MS, ppm) | Not Detected | Not Detected | 80 | ≤ 50 ppm |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure, minor unidentified peaks | Conforms to reference structure |
Table 1: Comparative analysis of three commercial lots of this compound.
Discussion and Interpretation of Results
Based on the hypothetical data presented in Table 1, a comparative assessment can be made:
-
Lot A and Lot B appear to be of high quality and are very similar. Both lots meet all acceptance criteria, with high purity and low levels of impurities. These lots would be considered acceptable for use in most applications.
-
Lot C presents several concerns. Its appearance is off-white, suggesting the presence of impurities. The HPLC purity is lower, and a single unidentified impurity exceeds the acceptance criterion of 0.10%.[4][6] Furthermore, the levels of residual toluene and dichloromethane are above the specified limits. The presence of minor unidentified peaks in the ¹H NMR spectrum corroborates the lower purity observed by HPLC. Therefore, Lot C would likely be rejected for use in a regulated manufacturing process.
This type of comparative analysis allows for an objective, data-driven decision on the suitability of each commercial lot.
Alternatives and Further Considerations
In the context of this guide, the primary "alternatives" are different commercial lots of the same material. However, if consistent quality from a single supplier proves challenging, sourcing from an alternative, qualified vendor is a logical next step. The same rigorous analytical comparison should be applied to lots from any new vendor.
For certain applications, chemically distinct alternatives to this compound may exist. For example, in some synthetic contexts, other sulfonamides or protecting groups could be employed. However, such a change would constitute a significant modification to the synthetic process and would require extensive re-validation.
Conclusion
The lot-to-lot variability of commercial reagents like this compound is a critical parameter that can significantly impact the reproducibility and success of research and manufacturing campaigns. A systematic and multi-technique analytical approach, as outlined in this guide, is essential for mitigating the risks associated with inconsistent starting material quality. By implementing a robust testing protocol that includes HPLC, GC-MS, and NMR, researchers and drug development professionals can make informed decisions about the suitability of commercial lots, ensuring the integrity and consistency of their work from the very first step.
References
Inter-Laboratory Comparison of N,N-Diethyl-p-toluenesulfonamide Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of N,N-Diethyl-p-toluenesulfonamide and its structurally related alternatives, N-Ethyl-p-toluenesulfonamide and p-Toluenesulfonamide. The objective is to present a framework for an inter-laboratory comparison, offering standardized experimental protocols and representative data to ensure consistent and reproducible characterization of these compounds.
Data Presentation: A Comparative Analysis
The following table summarizes key physicochemical properties and purity data for this compound and its alternatives, as would be determined in a comprehensive inter-laboratory study.
| Parameter | This compound | N-Ethyl-p-toluenesulfonamide | p-Toluenesulfonamide |
| Molecular Formula | C₁₁H₁₇NO₂S | C₉H₁₃NO₂S | C₇H₉NO₂S |
| Molecular Weight | 227.33 g/mol | 199.27 g/mol | 171.22 g/mol |
| Melting Point (°C) | 57 - 61 | 62 - 66 | 134 - 140[1][2][3][4][5] |
| Purity by HPLC (%) | >98.0 | >98.0 | >98.0[3][5] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder[2][3][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate standardized testing across different laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quantitative determination of the purity of toluenesulfonamide derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the gradient program to elute the main compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Procedure:
-
Inject the sample into the GC.
-
Acquire the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compounds.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Procedure:
-
Acquire the ¹H NMR spectrum, noting chemical shifts, multiplicities, and integration values.
-
Acquire the ¹³C NMR spectrum to identify all unique carbon environments.
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.
-
Melting Point Determination
The melting point is a key indicator of purity.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: Finely powder the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat at a ramp rate of 1-2°C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Visualized Workflows
The following diagrams illustrate the standardized workflows for conducting an inter-laboratory comparison and for the analytical characterization of this compound.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow for this compound.
References
- 1. 对甲苯磺酰胺 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. p-Toluenesulfonamide, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. p-Toluenesulfonamide | 70-55-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]
- 5. p-Toluenesulfonamide | 70-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safety Operating Guide
Safe Disposal of N,N-Diethyl-p-toluenesulfonamide: A Procedural Guide
Proper management and disposal of N,N-Diethyl-p-toluenesulfonamide are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, necessitating strict adherence to established protocols to mitigate risks to personnel and the ecosystem.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for research and development professionals.
Hazard Identification and Summary
Before handling, it is essential to be fully aware of the hazards associated with this compound. The compound poses several risks upon exposure. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5][6] Furthermore, it is recognized as being toxic to soil organisms and may cause long-lasting harmful effects to aquatic life.[1]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Hazard Code | Description |
| Health Hazards | H302 | Harmful if swallowed.[4][6] |
| H315 | Causes skin irritation.[3][5] | |
| H319 | Causes serious eye irritation.[3][4][5][6] | |
| H335 | May cause respiratory irritation.[3][5] | |
| Physical Hazards | - | Combustible solid.[1] May form explosive dust clouds.[1] |
| Environmental Hazards | - | Toxic to soil organisms.[1] May cause long-lasting harmful effects to aquatic life. |
Immediate Safety & Handling Protocols
Adherence to strict safety measures is mandatory when handling this compound waste. These precautions are designed to prevent personal exposure and accidental release into the environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat or protective clothing.[1][2][6][7][8]
-
Ventilation: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][7]
-
Ignition Sources: As a combustible solid that can form explosive dust mixtures in the air, all potential ignition sources (sparks, open flames, hot surfaces) must be eliminated from the handling area.[1][2][7] Use non-sparking tools when handling the material.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all applicable local, state, and federal regulations.[1] The following procedure outlines a recommended hierarchy of controls: Reduce, Reuse, Recycle, and finally, Disposal.[1]
Step 1: Waste Characterization and Segregation
-
Identify Waste Type: Determine if the waste is unused product, contaminated material (e.g., paper towels, gloves, labware), or an empty container.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless directed by your institution's environmental health and safety (EHS) office. It should be segregated as a solid organic waste containing sulfur and nitrogen.[9]
-
Storage: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1][10] Keep waste containers tightly closed and clearly labeled with the chemical name and associated hazards.[7][8]
Step 2: Evaluate Disposal Options
-
Reuse/Recycling: If the material is unused, uncontaminated, and in its original container, consult the supplier about the possibility of return or recycling.[1] Shelf life and material properties should be considered before pursuing this option.[1]
-
Licensed Waste Disposal: For waste material (contaminated or unused product that cannot be recycled), disposal must be conducted through a licensed hazardous waste management company. This is the most common and recommended route. The waste may be sent to an industrial combustion plant or a secure landfill, depending on regulations.[5]
-
Container Disposal:
-
If containers can be thoroughly cleaned to remove all chemical residue, they may be recycled or disposed of as non-hazardous waste.[1]
-
If a container cannot be sufficiently cleaned, it must be treated as hazardous waste.[1] Some regulations may require puncturing the container to prevent reuse before disposal in an authorized landfill.[1] Contaminated packaging should be disposed of in the same manner as the product itself.[8]
-
Step 3: Accidental Spill Management
-
Containment: In the event of a spill, prevent the material from entering drains, sewers, or water courses.[1][7]
-
Cleanup:
-
Reporting: Report the spill to your institution's EHS department immediately.
Prohibition: DO NOT dispose of this compound down the drain or in the regular trash.[1][7][8] Wash water from cleaning equipment or spills must be collected for proper treatment and disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scipoly.com [scipoly.com]
- 9. shecu.chula.ac.th [shecu.chula.ac.th]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling N,N-Diethyl-p-toluenesulfonamide
This guide provides crucial safety, handling, and disposal information for laboratory personnel working with N,N-Diethyl-p-toluenesulfonamide. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
Summary of Required Personal Protective Equipment
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | Tightly fitting safety goggles with side-shields (NIOSH or EN 166 approved)[1][2][3]. | Protects against eye contact and irritation[4][5]. |
| Face shield. | Required in situations with a high potential for splashing[6]. | |
| Hand | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene, or Butyl Rubber)[1][5][6]. | Prevents skin contact and irritation[7]. Gloves must be inspected for integrity before each use and disposed of after handling the chemical[2]. |
| Body | Protective laboratory coat. | Protects skin and personal clothing from contamination[1][3][8]. |
| Respiratory | Not typically required in a well-ventilated area[2]. | Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated or if ventilation is inadequate[3][8]. A self-contained breathing apparatus (SCBA) is necessary for major spills or firefighting[1][2][3]. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][7][8].
-
Avoid Contact: Take measures to prevent any contact with skin and eyes[1][8]. Avoid the formation and inhalation of dust and aerosols[1][8].
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance[1][7]. Do not eat, drink, or smoke in the designated work area[5][7].
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources[1][9][10].
Storage Requirements:
-
Store in a tightly sealed, properly labeled container[1][2][3].
-
Keep the container in a cool, dry, and well-ventilated location[1][2][11].
-
Store separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[3][11][12].
Emergency Procedures: Spills and Disposal
Immediate and correct response to a spill is critical. Follow this protocol to mitigate hazards.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the area if necessary[1][5].
-
Secure the Area: Remove all potential sources of ignition from the spill area[1][11].
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection if dust is present[1][5][8].
-
Containment:
-
Collection: Place all contaminated materials into a suitable, sealable, and clearly labeled container for chemical waste[1][7][8].
-
Decontamination: Wash the spill area thoroughly with soap and water, preventing runoff from entering drains[8].
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be treated as hazardous. Dispose of the chemical and any contaminated materials through a licensed disposal company[2].
-
Containers: Empty containers should be handled as if they still contain the product. Do not reuse containers[7].
-
Regulations: Adhere to all applicable federal, state, and local environmental regulations for chemical disposal[1]. Do not allow the chemical or its waste to enter drains or the environment[1][2][7].
Workflow for Safe Chemical Handling
The following diagram illustrates the logical progression of steps for safely managing this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scipoly.com [scipoly.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
